molecular formula C12H15NO4 · HCl B1164679 5-methoxy Methylone (hydrochloride)

5-methoxy Methylone (hydrochloride)

Cat. No.: B1164679
M. Wt: 273.7
InChI Key: GNJPVPAVBRRRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylone is a β-ketone analog of 3,4-methylenedioxymethamphetamine (3,4-MDMA;  Item No. 13971) that has been detected in products marketed as bath salts, plant food, and tablets. Similar to 3,4-MDMA, it acts on components of the monoaminergic systems. 5-methoxy Methylone is a cathinone derivative that bears a methoxy group similar to various tryptamine analogs including 5-methoxy MiPT, which are known to potently inhibit monoamine transport function. The pharmacological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Properties

Molecular Formula

C12H15NO4 · HCl

Molecular Weight

273.7

InChI

InChI=1S/C12H15NO4.ClH/c1-7(13-2)11(14)8-4-9(15-3)12-10(5-8)16-6-17-12;/h4-5,7,13H,6H2,1-3H3;1H

InChI Key

GNJPVPAVBRRRPU-UHFFFAOYSA-N

SMILES

COC1=CC(C(C(NC)C)=O)=CC2=C1OCO2.Cl

Synonyms

1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, mononhydrochloride

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 5-methoxy Methylone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Resolution

5-Methoxy Methylone (often marketed as 2-A1MP or


k-MMDMA ) is a structural analog of Methylone (bk-MDMA) and the beta-keto derivative of 5-Methoxy-MDMA (MMDMA).[1]

Critical Nomenclature Note: Researchers must navigate a nomenclature discrepancy between common names and IUPAC standards.

  • Common Name: "5-Methoxy" refers to the position of the methoxy group relative to the phenethylamine backbone, derived from the numbering of the parent amphetamine (MMDA).

  • IUPAC Name: The benzodioxole ring system numbering prioritizes the oxygen atoms. Consequently, the "5-methoxy" group in the common name is assigned position 7 in the IUPAC system.[1]

  • Correct IUPAC Designation: 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one.[1][2][3][4]

This guide focuses on the hydrochloride salt form (


), the standard form for stability and solubility in research settings.

Chemical Structure & Molecular Weight

The addition of a methoxy group to the aromatic ring of Methylone significantly alters the electron density and lipophilicity of the molecule. Below is the precise breakdown of the hydrochloride salt.

Data Summary Table
PropertyValueNotes
Common Name 5-Methoxy MethyloneAlso: 2-A1MP,

k-MMDMA
IUPAC Name 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one HClNumbering is critical for isomer differentiation
CAS Number 2230716-98-8 (Free Base)HCl salt CAS may vary by vendor
Molecular Formula

Salt stoichiometry 1:1
Molecular Weight (Base) 237.25 g/mol Theoretical
Molecular Weight (HCl) 273.71 g/mol Used for dosing/molarity calculations
Exact Mass (Base) 237.1001 DaMonoisotopic
Appearance White to off-white crystalline solidHygroscopic in salt form
Structural Visualization

The following diagram illustrates the connectivity, highlighting the specific regiochemistry of the methoxy group relative to the methylenedioxy bridge and the cathinone side chain.

G cluster_0 Structure: 5-Methoxy Methylone HCl Benzene Benzene Core Dioxole 1,3-Dioxole Ring (Positions 3,4) Benzene->Dioxole Fused Methoxy Methoxy Group (Position 5/7) Benzene->Methoxy Substituted Ketone Beta-Ketone (C=O) Benzene->Ketone Linker Amine N-Methylamine (Side Chain) Ketone->Amine Alpha-Carbon HCl HCl Counterion Amine->HCl Ionic Bond

Figure 1: Structural connectivity of 5-Methoxy Methylone HCl.[5] Note the methoxy group's position on the benzene ring, adjacent to the dioxole bridge.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the identity of the substance must be validated using orthogonal analytical techniques. Reliance on a single method (e.g., colorimetric reagents) is insufficient for structural isomers.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing 5-methoxy methylone from its positional isomers (e.g., 2-methoxy or 6-methoxy analogs).

  • 1H NMR (CDCl3, 400 MHz) Expectations:

    • Methylenedioxy Protons: A characteristic singlet (

      
       ~6.0 ppm) integrating to 2H.
      
    • Methoxy Group: A sharp singlet (

      
       ~3.8–3.9 ppm) integrating to 3H.
      
    • Aromatic Region: The substitution pattern (1,3,4,5-tetrasubstituted benzene) leaves only two aromatic protons.

      • If the methoxy is at IUPAC pos 7 (common "5-methoxy"): The protons are meta to each other. Expect two doublets with small coupling constants (

        
         ~1-2 Hz) or two singlets if unresolved.
        
    • Side Chain:

      • N-Methyl: Singlet/Doublet (

        
         ~2.7 ppm).
        
      • Alpha-Methine: Quartet (

        
         ~5.0 ppm).
        
      • Terminal Methyl: Doublet (

        
         ~1.5 ppm).
        
B. Mass Spectrometry (GC-MS)

In forensic analysis, the fragmentation pattern provides a "fingerprint."

  • Molecular Ion:

    
     237 (often weak or absent in EI).
    
  • Base Peak (Immonium Ion): The alpha-cleavage dominates cathinone spectra.

    • Fragment:

      
      
      
    • 
       58 : This is the diagnostic peak for N-methyl cathinones (like Methylone and MDMA).
      
  • Acylium Ion: Cleavage between the alpha-carbon and carbonyl.

    • Fragment:

      
      
      
    • Calculation:

      
      .
      
    • 
       179 : Corresponds to the (7-methoxy-1,3-benzodioxol-5-yl)carbonyl fragment. This peak distinguishes it from Methylone (
      
      
      
      149).
C. Infrared Spectroscopy (FTIR)
  • Carbonyl Stretch: Strong band at ~1680–1690

    
     (aryl ketone).
    
  • Amine Salt: Broad ammonium bands ~2400–3000

    
    .
    

Synthesis & Metabolic Pathway Logic

Understanding the synthesis aids in identifying impurities (precursors), while metabolic logic predicts toxicity.

Synthetic Route (Theoretical)

The synthesis likely mirrors that of Methylone but utilizes Myristicin (or its aldehyde derivative) as a starting scaffold rather than Safrole.

Synthesis Precursor 5-Methoxy-Piperonal (Starting Material) Intermediate1 Grignard Reaction (Ethylmagnesium Bromide) Precursor->Intermediate1 Intermediate2 Secondary Alcohol Intermediate1->Intermediate2 Oxidation Oxidation (PCC or similar) Intermediate2->Oxidation Ketone Propiophenone Analog Oxidation->Ketone Bromination Alpha-Bromination Ketone->Bromination BromoKetone Alpha-Bromo Ketone Bromination->BromoKetone Amination Methylamine Substitution BromoKetone->Amination Final 5-Methoxy Methylone (Free Base) Amination->Final Salt HCl Salt Formation Final->Salt

Figure 2: Probable synthetic pathway. Impurities may include unreacted alpha-bromo ketone or the propiophenone intermediate.

Handling, Stability, and Safety

Caution: 5-Methoxy Methylone is a potent psychoactive substance with limited toxicological data. It should be handled as a Hazardous Chemical .

  • Storage:

    • Store at -20°C in an airtight container.

    • Protect from light and moisture (hydrochloride salts are hygroscopic).

    • Stability:

      
       2 years if stored properly.
      
  • Solubility:

    • PBS (pH 7.2): ~10 mg/mL.

    • Ethanol: ~20 mg/mL.

    • DMSO: ~15 mg/mL.

    • Protocol: For biological assays, dissolve in DMSO first, then dilute into aqueous buffer.

  • Legal Status:

    • While not always explicitly named in all jurisdictions, it is often covered under "Analog Acts" due to its structural similarity to Methylone (Schedule I in US) and MDMA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132988634, 5-Methoxymethylone. Retrieved from [Link]

  • Wikipedia. 5-Methoxymethylone.[1][2][3] (General nomenclature and common synonyms). Retrieved from [Link][2][3]

  • Drug Enforcement Administration (DEA). Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. (Methodology reference for NMR/MS characterization of methoxy-substituted analogs). Retrieved from [Link]

Sources

Pharmacological Profile and Mechanism of Action of 5-Methoxy-Methylone (2-AIMP / βk-MMDMA)

[1][2]

Executive Summary

5-Methoxy-Methylone (5-MeO-bk-MDMA; often marketed as 2-AIMP) is a synthetic cathinone derivative structurally characterized by a methoxy substitution on the methylenedioxy-phenyl ring of the Methylone (bk-MDMA) scaffold.[1][2] Unlike many "second-generation" cathinones that function primarily as psychostimulants via dopamine transporter (DAT) blockade, 5-Methoxy-Methylone exhibits a distinct pharmacological profile defined by high selectivity for the serotonin transporter (SERT).[1][2]

Current data indicates that 5-Methoxy-Methylone acts as a transporter-mediated monoamine releaser (substrate) rather than a simple reuptake inhibitor.[1][2] Its preferential activity at SERT over DAT suggests an empathogenic qualitative profile similar to MDMA or MDAI, distinguishing it from the compulsive stimulant profile of MDPV or α-PVP.[1][2]

Chemical Identity and Structural Analysis[1][2][3][4]

The addition of the methoxy group at the 5-position (or 7-position, depending on nomenclature conventions of the benzodioxole system) fundamentally alters the steric and electronic properties of the molecule compared to its parent, Methylone.[1][2]

FeatureSpecification
Common Names 5-Methoxy-Methylone, 2-AIMP, βk-MMDMA, 5-MeO-bk-MDMA
IUPAC Name 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one
Chemical Class Substituted Cathinone (Beta-keto phenethylamine)
Molecular Formula C₁₂H₁₅NO₄
Molar Mass 237.25 g/mol
Key Structural Modification Methoxy (-OCH₃) group on the phenyl ring of Methylone
Structural Logic[1][2]
  • Beta-Keto Group: Reduces lipophilicity compared to the non-keto analog (5-MeO-MDMA), decreasing blood-brain barrier (BBB) permeability and increasing polarity.[1][2]

  • Methoxy Substitution: Increases steric bulk.[1][2] In phenethylamines (e.g., MMDA), this substitution often shifts activity toward serotonergic release and 5-HT2A receptor affinity.[1][2]

Pharmacodynamics: Mechanism of Action[1][2][8][9]

Monoamine Transporter Interaction

5-Methoxy-Methylone functions as a substrate-type releaser of monoamines.[1][2] It does not merely block the transporter; it translocates across the membrane, triggering a reversal of the transporter flux.[1][2]

Key Pharmacological Parameters:

  • hSERT (Human Serotonin Transporter): High potency substrate.[1][2][3][4] It induces significant release of serotonin (5-HT).[1][2][5]

  • hDAT (Human Dopamine Transporter): Lower potency substrate compared to SERT.[1][2][3][5]

  • hNET (Human Norepinephrine Transporter): Moderate substrate activity.[1][2]

Selectivity Ratio (DAT/SERT): Unlike Methylone, which has a balanced DAT/SERT ratio (~1:1 to 3:1), 5-Methoxy-Methylone is SERT-selective .[1][2]

  • Implication: The behavioral profile is predicted to be less reinforcing (less addictive potential) than methamphetamine-like cathinones but highly serotonergic (sedation, empathy, potential serotonin syndrome risk).[1][2]

Mechanism of Transporter Reversal

The following diagram illustrates the substrate-based mechanism where 5-Methoxy-Methylone hijacks the transporter to release cytosolic neurotransmitters.[1][2]

MechanismDrug_Ext5-MeO-Methylone(Extracellular)SERT_OutSERT(Outward Facing)Drug_Ext->SERT_OutBindsSERT_InSERT(Inward Facing)SERT_Out->SERT_InTranslocationRelease5-HT Release(Synaptic Cleft)SERT_Out->ReleaseReleaseSERT_In->SERT_OutEffluxDrug_Int5-MeO-Methylone(Cytosolic)SERT_In->Drug_IntRelease into CytosolVMAT2VMAT2(Vesicle Transporter)Drug_Int->VMAT2Disrupts Gradient(Weak Base Hypothesis)Vesicle_5HTVesicular 5-HTCyto_5HTCytosolic 5-HTVesicle_5HT->Cyto_5HTLeakageCyto_5HT->SERT_InBinds (Reverse Transport)

Figure 1: Mechanism of Substrate-Induced Monoamine Release.[1][2] The drug enters via SERT, increases cytosolic 5-HT, and triggers reverse transport.[1][2]

Pharmacokinetics: Metabolic Pathways (Inferred)

Based on the metabolic fate of structurally related cathinones (Methylone, Ethylone) and methoxylated amphetamines, 5-Methoxy-Methylone undergoes extensive Phase I metabolism in the liver.[1][2]

Primary Metabolic Routes:

  • O-Demethylation: Removal of the methoxy group to form a phenol derivative.[1][2]

  • Demethylenation: Opening of the methylenedioxy ring (mediated by CYP2D6/CYP2C19) to form a catechol.[1][2]

  • Beta-Keto Reduction: Reduction of the ketone to an alcohol (forming the corresponding ephedrine-like stereoisomers).[1][2]

MetabolismParent5-Methoxy-Methylone(Parent)Met1O-Desmethyl Metabolite(Phenol)Parent->Met1O-DemethylationMet2Demethylenyl Metabolite(Catechol)Parent->Met2DemethylenationMet3Reduced Alcohol(Stereoisomers)Parent->Met3Beta-Keto ReductionConjExcreted ConjugatesMet2->ConjCOMT Methylation& GlucuronidationCYPCYP2D6 / CYP2C19ReductaseCarbonyl Reductases

Figure 2: Predicted Phase I Metabolic Pathways for 5-Methoxy-Methylone.

Experimental Protocols: Transporter Assays

To validate the pharmacological profile of 5-Methoxy-Methylone, the following self-validating protocols are recommended. These assays differentiate between a blocker (cocaine-like) and a releaser (amphetamine-like).[1][2]

Protocol A: Uptake Inhibition Assay (HEK293 Cells)

Objective: Determine the affinity (IC50) of the compound for DAT, SERT, and NET.[1][2]

  • Cell Preparation: Transfect HEK293 cells with human cDNA for hDAT, hSERT, or hNET.[1][2] Plate at density ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     cells/well.[2]
    
  • Buffer System: Krebs-HEPES buffer (pH 7.4). Crucial Step: Ensure buffer contains ascorbic acid (100 μM) to prevent oxidation of monoamines.[1][2]

  • Incubation:

    • Pre-incubate cells with varying concentrations of 5-Methoxy-Methylone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       to 
      
      
      M) for 10 minutes at 25°C.[2]
    • Add radiolabeled substrate: [³H]DA, [³H]5-HT, or [³H]NE (final conc. 20 nM).[1][2]

    • Incubate for 10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold buffer. Lyse cells with 1% SDS.

  • Quantification: Liquid scintillation counting.

  • Validation: Use Cocaine (blocker) and Methamphetamine (substrate) as positive controls.[1][2]

Protocol B: Release Assay (The Discriminator)

Objective: Confirm if the compound induces release (substrate activity).[1][2]

  • Pre-Loading: Incubate HEK-hSERT cells with [³H]5-HT (20 nM) for 20 minutes to load the cytoplasm.

  • Wash: Wash cells 3x to remove extracellular [³H]5-HT.[1][2]

  • Challenge: Add 5-Methoxy-Methylone (10 μM) to the buffer.

    • Control 1: Buffer only (Basal release).[1][2]

    • Control 2: Methamphetamine (Positive control for release).[1][2]

    • Control 3: Cocaine (Negative control; blockers do not induce release in pre-loaded cells).[1][2]

  • Measurement: Collect supernatant after 10 minutes and measure radioactivity.

  • Interpretation: If supernatant radioactivity significantly exceeds Basal release, 5-Methoxy-Methylone is a transporter substrate .[1][2]

Summary of Pharmacological Data

Parameter5-Methoxy-Methylone ProfileComparative Note
Primary Target hSERT (Serotonin Transporter)Higher affinity than Methylone
Mode of Action Substrate-induced ReleaseSimilar to MDMA/MDAI
DAT/SERT Ratio < 0.1 (SERT Selective)Low abuse potential compared to MDPV
Receptor Binding Likely 5-HT2A agonist (weak)Typical of 5-methoxy phenethylamines
Toxicology Unknown; Potential for Serotonin SyndromeRisk increases if combined with MAOIs

References

  • Simmler, L. D., et al. (2013).[1][2][5] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[1][2] Link[1][2]

  • Eshleman, A. J., et al. (2013).[1][2][5][4] Substituted methcathinones: Neurochemical effects at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. Link

  • Nadal-Gratacós, N., et al. (2024).[1][2][6] Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.[1][2] Link[1][2]

  • Cayman Chemical. (2015).[1][2][7] 5-methoxy Methylone (hydrochloride) Product Information. Cayman Chemical.[1][2][7] Link

  • Drug Enforcement Administration (DEA). (2016).[1][2] Control of Synthetic Cathinones. Federal Register.[1][2] Link[1][2]

Metabolic Elucidation of 5-Methoxy Methylone (2-A1MP) in Human Liver Microsomes: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic profiling of 5-Methoxy Methylone (2-A1MP) in human liver microsomes (HLM).

Executive Summary

5-Methoxy Methylone (1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one; also known as 2-A1MP or


k-MMDMA ) is a synthetic cathinone derivative characterized by a 3,4-methylenedioxy ring and a 5-methoxy substituent on the phenyl scaffold.[1][2][3][4] This structural complexity introduces multiple sites for Phase I oxidative metabolism.

In Human Liver Microsomes (HLM), the metabolic clearance of 5-Methoxy Methylone is driven by three primary biotransformation vectors: N-demethylation , Demethylenation (opening of the methylenedioxy ring), and O-demethylation . This guide provides the experimental protocols for elucidating these pathways and maps the mechanistic cascade based on established structure-activity relationships (SAR) of the parent scaffold, Methylone.

Compound Architecture & Metabolic Susceptibility

To accurately predict and identify metabolites, one must first analyze the "metabolic liabilities" of the 5-Methoxy Methylone structure.

  • Core Scaffold (Methylone-like): The 3,4-methylenedioxy-N-methylcathinone core is highly susceptible to N-demethylation (yielding the primary amine) and demethylenation (yielding a catechol).

  • Substituent (5-Methoxy): The additional methoxy group at the 7-position (benzodioxole numbering) or 5-position (phenyl numbering) provides a site for O-demethylation , potentially leading to isomeric dihydroxy metabolites when combined with demethylenation.

  • 
    -Keto Moiety:  While less active in microsomes compared to cytosol, the ketone group can undergo reduction to the corresponding alcohol (dihydro-metabolite) via microsomal reductases.
    
Physicochemical Profile
ParameterData
IUPAC Name 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one
Molecular Formula

Exact Mass 237.1001 Da
Key Metabolic Enzymes CYP2D6, CYP2C19, CYP1A2, CYP3A4

Experimental Protocol: HLM Incubation & Analysis

The following protocol ensures the capture of short-lived Phase I metabolites and kinetic data. This workflow is designed to be self-validating through the use of specific negative and positive controls.

Reagents & System Setup
  • Microsomes: Pooled Human Liver Microsomes (pHLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Cofactor: NADPH regenerating system (1.3 mM

    
    , 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g., Methylone-d3).

Incubation Workflow (Step-by-Step)
  • Pre-Incubation: Thaw pHLM on ice. Dilute to 0.5 mg/mL in phosphate buffer. Spiking 5-Methoxy Methylone to a final concentration of 1

    
    M (to ensure linear kinetics). Equilibrate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control A (Negative): Buffer + Substrate + Microsomes (No NADPH). Validates non-CYP degradation.

    • Control B (Heat-Kill): Heat-inactivated microsomes + Substrate + NADPH. Validates enzymatic nature.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Quench Solution. Vortex for 10 seconds.
    
  • Clarification: Centrifuge at 10,000

    
     for 10 minutes at 4°C.
    
  • Analysis: Inject supernatant (5

    
    L) onto LC-HRMS/MS (Q-TOF or Orbitrap).
    
Visualization of Experimental Workflow

HLM_Protocol Start Substrate (5-MeO-Methylone) Mix Pre-Incubation (pHLM + Buffer, 37°C) Start->Mix Init Initiation (+ NADPH) Mix->Init Incubate Incubation (0-60 min) Init->Incubate Metabolism Quench Quench (Ice-cold ACN + IS) Incubate->Quench Stop Reaction Spin Centrifugation (10,000g, 10 min) Quench->Spin Analyze LC-HRMS/MS Analysis Spin->Analyze

Caption: Step-by-step HLM incubation workflow for isolating Phase I metabolites.

Mechanistic Pathways (Phase I)

Based on the metabolic profiles of structural analogs (Methylone, Butylone, and 5-MeO-tryptamines), 5-Methoxy Methylone undergoes four distinct biotransformations.

Pathway A: N-Demethylation (Major)
  • Mechanism: Oxidative removal of the N-methyl group.

  • Enzymes: CYP2C19, CYP2D6.[5][6][7]

  • Metabolite (M1): Nor-5-Methoxy Methylone (5-Methoxy-MDC).

  • Mass Shift:

    
     Da (
    
    
    
    ).
  • Significance: Often the most abundant metabolite for cathinones; usually retains bioactivity.

Pathway B: Demethylenation (Ring Opening)
  • Mechanism: Oxidation of the methylenedioxy bridge followed by hydrolysis, yielding a catechol (dihydroxy) structure.

  • Enzymes: CYP2D6, CYP1A2, CYP2B6.[7]

  • Metabolite (M2): Dihydroxy-5-Methoxy-Methcathinone .

  • Mass Shift:

    
     Da (Loss of C, addition of 2H) or formally 
    
    
    
    . Wait—mechanistically, the loss of the methylene bridge (
    
    
    ) results in two hydroxyl groups. Net mass change:
    
    
    Da? No.
    • Correction: Methylenedioxy (

      
      ) converts to Catechol (
      
      
      
      ).
    • Formula change: Loss of

      
      , gain of 
      
      
      
      . Mass change:
      
      
      Da.
    • Alternative: Often described as "Demethylenation" (

      
      ).
      
  • Significance: This metabolite is highly polar and unstable; often rapidly methylated by COMT in vivo (Phase II), but in HLM (Phase I only), it persists as the catechol.

Pathway C: O-Demethylation (Methoxy Cleavage)
  • Mechanism: Removal of the methyl group from the 5-methoxy substituent.

  • Enzymes: CYP2D6.[6][7]

  • Metabolite (M3): 5-Hydroxy-Methylone .

  • Mass Shift:

    
     Da.
    
  • Significance: Creates a phenol moiety, a prime target for glucuronidation.

Pathway D: -Keto Reduction
  • Mechanism: Reduction of the beta-ketone to an alcohol.

  • Enzymes: Carbonyl Reductases (CBR), 11

    
    -HSD (minor in microsomes, major in cytosol).
    
  • Metabolite (M4): Dihydro-5-Methoxy Methylone .

  • Mass Shift:

    
     Da.
    
Visualization of Signaling Pathways

Metabolic_Pathways Parent 5-Methoxy Methylone (m/z 238) M1 Nor-5-MeO-Methylone (N-demethylation) [M-14] Parent->M1 CYP2C19/2D6 M2 Dihydroxy-Metabolite (Demethylenation) [M-10] Parent->M2 CYP2D6/1A2 M3 5-Hydroxy-Methylone (O-demethylation) [M-14] Parent->M3 CYP2D6 M4 Dihydro-5-MeO-Methylone (Reduction) [M+2] Parent->M4 Reductases M_Sec Secondary Metabolites (Combinations) M1->M_Sec M2->M_Sec

Caption: Primary Phase I metabolic pathways of 5-Methoxy Methylone in Human Liver Microsomes.

Analytical Confirmation Strategy

To confirm the identity of these metabolites without synthetic standards, researchers must utilize High-Resolution Mass Spectrometry (HRMS) fragmentation patterns.

Fragmentation Logic (MS/MS)
  • Tropylium Ion Formation: Synthetic cathinones typically generate a characteristic tropylium or benzyl cation upon cleavage of the alpha-carbon bond.

    • Parent: The 3,4-methylenedioxy-5-methoxybenzyl cation.

  • Immonium Ion: The N-alkylated side chain forms a low-mass immonium ion.

    • Parent (N-methyl):

      
       72.0813 (
      
      
      
      ).
    • N-demethylated (M1):

      
       58.0657 (
      
      
      
      ).
  • Differentiation of Isobars:

    • M1 (N-demethyl) vs M3 (O-demethyl): Both lose 14 Da.

      • Differentiation: Look at the immonium ion. M1 will have the shifted immonium ion (

        
         58). M3 will retain the parent immonium ion (
        
        
        
        72) but show a mass shift in the aromatic benzyl fragment.
Data Summary Table
Metabolite IDTransformationTheoretical

(

)
Key Diagnostic Ion
Parent -238.107472.0813 (Immonium)
M1 N-Demethylation224.091758.0657 (Immonium shift)
M2 Demethylenation228.0866Dihydroxy-benzyl cation
M3 O-Demethylation224.091772.0813 (Immonium retained)
M4 Reduction240.1230Loss of

(-18) in MS2

Enzymology & Clinical Relevance

Understanding the specific CYP isoforms is critical for predicting drug-drug interactions (DDIs).

  • CYP2D6 Dependence: Given the structural similarity to MDMA and Methylone, CYP2D6 is likely the high-affinity, low-capacity enzyme responsible for demethylenation and O-demethylation.

    • Risk: Poor Metabolizers (PM) of CYP2D6 may experience prolonged exposure to the parent compound, increasing the risk of sympathomimetic toxicity.

  • CYP2C19: Typically drives N-demethylation in synthetic cathinones.

  • Cross-Reactivity: The presence of the 5-methoxy group may sterically hinder some CYP active sites compared to Methylone, potentially altering the clearance rate (

    
    ).
    
Validation of Enzyme Involvement

To definitively assign enzymes, the protocol in Section 2.2 should be repeated using Recombinant CYP450s (rCYPs) or by using specific chemical inhibitors:

  • Quinidine: Inhibits CYP2D6.

  • Ketoconazole: Inhibits CYP3A4.

  • Ticlopidine: Inhibits CYP2C19.

References

  • Metabolic Stability and Metabolite Profiling of Emerging Synthetic Cathinones. Frontiers in Pharmacology. (2023). Available at: [Link]

  • In Vitro Toxicokinetics and Metabolic Profiling of Methoxycathinones. Archives of Toxicology. (2025). Available at: [Link]

  • Common Routes of Metabolism for Methylone. ResearchGate. (2019). Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Novel Psychoactive Substances

The landscape of psychoactive substance research is in a constant state of flux, driven by the continuous emergence of New Psychoactive Substances (NPS). Among these, synthetic cathinones have garnered significant attention for their complex pharmacology and evolving legal status. This guide provides an in-depth technical overview of the legal and research considerations surrounding a specific novel cathinone derivative, colloquially referred to as "5-methoxy Methylone." Due to the lack of a standardized chemical nomenclature for many NPS, for the purposes of this guide, we will define "5-methoxy Methylone" as 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one . This compound is a structural analog of methylone, a substance with a clear and restrictive legal history.

This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the regulatory environment in key jurisdictions, practical guidance on navigating the requirements for research, and an overview of the scientific underpinnings of this compound class.

Part 1: The Legal Landscape: A Multi-Jurisdictional Analysis

The legal status of 5-methoxy Methylone is not explicitly defined in many jurisdictions. Instead, its regulation is often dictated by broader laws targeting synthetic cathinones and drug analogs.

United States: The Controlled Substances Act and the Analogue Act

In the United States, while 5-methoxy Methylone is not specifically listed as a controlled substance, it is highly likely to be considered a Schedule I controlled substance analog . This determination is based on the Federal Analogue Act (21 U.S.C. § 813), which states that a substance intended for human consumption that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance shall be treated as such.[1]

Methylone itself is a Schedule I substance, and the addition of a methoxy group to its structure would almost certainly meet the criteria for a structural analog.[2] Therefore, for research purposes, 5-methoxy Methylone must be handled with the same stringent controls as a Schedule I substance.

European Union: A Framework of Monitoring and Control

The European Union employs a coordinated approach to monitor and regulate NPS through the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). While cathinone and methcathinone are internationally controlled, many of their derivatives are not.[3] The EU has established a legal framework to respond to the emergence of potentially harmful NPS, which involves a three-stage process of early warning, risk assessment, and control.

As of early 2026, several synthetic cathinones, such as 2-methylmethcathinone (2-MMC), have been brought under control across the EU through delegated directives.[4][5] Given this precedent, it is highly probable that 5-methoxy Methylone, as a new synthetic cathinone, would be subject to monitoring and potential control measures if detected on the market.

Individual member states also have their own legislation. For instance:

  • Germany: The New Psychoactive Substances Act (NpSG) prohibits the trafficking, manufacture, and possession of entire substance groups, including phenethylamines, which encompasses synthetic cathinones.[6][7][8] Research for commercial, industrial, or scientific purposes is explicitly exempted but requires appropriate authorization.[8]

The following diagram illustrates the logical flow for assessing the legal status of a novel compound like 5-methoxy Methylone:

Caption: Logical workflow for determining the legal status of a novel psychoactive substance.

Part 2: Conducting Research with 5-Methoxy Methylone: A Procedural Guide

Given the legal landscape, conducting research with 5-methoxy Methylone requires strict adherence to regulatory protocols for controlled substances.

Research in the United States

In the U.S., research with Schedule I substances is overseen by the Drug Enforcement Administration (DEA). The following steps are mandatory:

  • Institutional Approval: Researchers must have their research protocol approved by their institution.[12]

  • Research Protocol Submission: A detailed research protocol must be submitted to the DEA.[13] For clinical investigations, a Notice of Claimed Investigational Exemption for a New Drug (IND) must also be submitted to and approved by the Food and Drug Administration (FDA).[13]

  • State Licensing: Researchers must also comply with any state-specific licensing and registration requirements for conducting research with controlled substances.[12]

  • Procurement: Schedule I substances must be ordered using DEA Form 222.[12]

The following diagram outlines the general workflow for obtaining approval for research with a Schedule I substance in the United States:

Research in the European Union

The EU has a harmonized system for the authorization of clinical trials under the Clinical Trials Regulation (CTR), which is managed through the Clinical Trials Information System (CTIS).[8][14] However, the specific regulations for handling controlled substances are determined by individual member states.

Key considerations for researchers in the EU include:

  • Centralized Application: A single application for a clinical trial can be submitted via CTIS for authorization in multiple EU member states.[8]

  • National Competent Authority Approval: Each member state's national competent authority must approve the trial, and this includes an assessment of compliance with national laws on controlled substances.

  • Import/Export Licenses: Researchers must obtain the necessary licenses for importing and exporting controlled substances into and between EU member states.

  • Secure Handling and Storage: Strict protocols for the secure storage, handling, administration, and destruction of controlled substances must be in place, in accordance with national regulations.

Part 3: Scientific Profile of 5-Methoxy Methylone

Predicted Pharmacology: A Monoamine Transporter Modulator

While specific pharmacological data for 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one is scarce, its mechanism of action can be predicted based on its structural similarity to other synthetic cathinones. Synthetic cathinones are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[14]

They can act as either:

  • Releasers: Similar to amphetamines, they can reverse the direction of transporter flow, leading to an efflux of monoamines into the synapse.

  • Reuptake Inhibitors: Similar to cocaine, they can block the reuptake of monoamines from the synapse.

Many synthetic cathinones exhibit a mixed mechanism of action.[14][15] The addition of a methoxy group to the aromatic ring, as in 5-methoxy Methylone, can significantly alter the compound's affinity and selectivity for the different monoamine transporters, potentially leading to a unique pharmacological profile.[12]

The following diagram depicts the potential interaction of a synthetic cathinone with a presynaptic monoamine transporter:

Caption: Potential mechanism of action of a synthetic cathinone at a monoamine transporter.

Analytical Methodologies for Identification and Quantification

The identification and quantification of novel synthetic cathinones require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Table 1: Quantitative Data for Analytical Methods

ParameterValue
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column Phenyl-methyl polysiloxane capillary column (or equivalent)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial: 100°C, Ramp: 15°C/min to 300°C, Hold: 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range 40-550 m/z
Internal Standard Methcathinone-d3 or other suitable deuterated analog

Experimental Protocol: GC-MS Analysis of 5-Methoxy Methylone

The following is a generalized, step-by-step protocol for the analysis of a novel synthetic cathinone like 5-methoxy Methylone in a seized material, based on recommendations from the United Nations Office on Drugs and Crime (UNODC).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the homogenized sample powder.

    • Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution with methanol to a final concentration of approximately 100 µg/mL.

    • Add a known concentration of an internal standard (e.g., methcathinone-d3) to the working solution.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Run the analysis using the parameters outlined in Table 1.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte.

  • Data Interpretation:

    • Identify the peak corresponding to 5-methoxy Methylone in the TIC based on its retention time.

    • Compare the obtained mass spectrum with a reference spectrum (if available) or interpret the fragmentation pattern to confirm the structure.

    • Quantify the amount of 5-methoxy Methylone by comparing the peak area of the analyte to that of the internal standard.

Conclusion

5-methoxy Methylone represents a case study in the complexities of regulating and conducting research with novel psychoactive substances. Its legal status is largely determined by analog and generic drug laws, necessitating a cautious and compliant approach from the research community. For scientists and drug development professionals, a thorough understanding of the legal frameworks in the United States and the European Union is paramount. By following the stringent protocols for research with controlled substances, it is possible to investigate the pharmacological properties and potential therapeutic applications of such compounds, contributing to the advancement of neuroscience and medicine.

References

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Methodological & Application

Application Note: A Robust GC-MS Protocol for the Identification of 5-Methoxy-Methylone (βk-MMDMA) Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the identification of metabolites of 5-methoxy-methylone (also known as βk-MMDMA or 5-Methoxymethylone), a synthetic cathinone designer drug. The analytical challenge lies in the structural diversity of its metabolites and their presence in complex biological matrices. This document provides a detailed protocol based on Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique in forensic and toxicological laboratories. We delve into the predicted metabolic pathways, robust sample preparation via liquid-liquid extraction (LLE), essential chemical derivatization strategies, and optimized GC-MS parameters. The causality behind each methodological choice is explained to provide researchers with a framework that is not only procedural but also adaptable and scientifically grounded.

Introduction: The Analytical Imperative

5-Methoxy-methylone is the beta-ketone analog of 5-Methoxy-MDMA and a structural relative of methylone.[1] As with many new psychoactive substances (NPS), its consumption can be difficult to prove by detecting only the parent compound, which is often rapidly metabolized and cleared from the body. Therefore, identifying its metabolites in biological samples like urine is crucial for extending the detection window and providing definitive evidence of exposure. Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic separation power and reproducible mass spectra, making it an ideal tool for this purpose, especially when leveraging extensive spectral libraries for identification.[2][3][4]

This guide is designed for forensic toxicologists, drug metabolism researchers, and analytical scientists, providing both the practical steps and the theoretical justification needed to develop and validate a reliable identification method.

Predicted Metabolic Pathways of 5-Methoxy-Methylone

Understanding the expected metabolic transformations is the first step in developing a targeted analytical method. While specific metabolic studies on 5-methoxy-methylone are limited, its metabolic fate can be predicted based on the well-documented pathways of structurally similar cathinones like methylone and other 5-methoxy-substituted tryptamines.[5][6][7][8]

The primary Phase I metabolic routes are expected to include:

  • N-demethylation: Removal of the methyl group from the secondary amine.

  • O-demethylation: Removal of the methyl group from the 5-position methoxy group.

  • Reduction of the β-keto group: Conversion of the ketone to a secondary alcohol, a common pathway for cathinones.[9][10]

  • Demethylenation: Opening of the methylenedioxy ring, a major pathway for compounds like methylone, followed by O-methylation via catechol-O-methyltransferase (COMT).[8]

These Phase I metabolites can subsequently undergo Phase II metabolism, primarily glucuronidation, to increase their water solubility for excretion. The GC-MS methods described here typically follow a hydrolysis step to cleave these conjugates, allowing for the analysis of the core Phase I metabolites.

G cluster_phase1 Phase I Metabolism parent 5-Methoxy-Methylone (βk-MMDMA) M1 N-demethylated Metabolite parent->M1 N-demethylation M2 β-keto Reduced Metabolite parent->M2 β-keto Reduction M3 O-demethylated Metabolite parent->M3 O-demethylation M4 Demethylenated Metabolite (Dihydroxy Metabolite) parent->M4 Demethylenation M5 O-methylated Metabolite (from Dihydroxy) M4->M5 COMT O-methylation

Caption: Predicted Phase I metabolic pathways of 5-Methoxy-Methylone.

Analytical Workflow: From Sample to Identification

A successful analysis hinges on a systematic workflow that ensures the efficient extraction, derivatization, and separation of target analytes from the biological matrix. Each stage is designed to overcome specific analytical hurdles, such as matrix interference and the poor chromatographic behavior of polar metabolites.

G cluster_workflow GC-MS Metabolite Identification Workflow Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Cleave Conjugates Extraction Liquid-Liquid Extraction (pH Adjustment & Solvent Addition) Hydrolysis->Extraction Isolate Analytes Derivatization Chemical Derivatization (Acylation / Silylation) Extraction->Derivatization Increase Volatility Analysis GC-MS Analysis Derivatization->Analysis Inject Sample Data Data Processing (Deconvolution & Library Search) Analysis->Data Acquire Spectra ID Metabolite Identification Data->ID Confirm Identity

Caption: General experimental workflow for GC-MS analysis of drug metabolites.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust and cost-effective method for isolating drugs of abuse from urine. The protocol involves adjusting the pH to ensure the target metabolites, which contain amine groups, are in their neutral, free-base form. This state maximizes their partitioning into a non-polar organic solvent, effectively separating them from water-soluble matrix components.[11][12]

Step-by-Step Protocol:

  • Sample Hydrolysis: To a 1 mL urine sample, add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase enzyme solution. Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.

  • pH Adjustment: Allow the sample to cool. Add 200 µL of concentrated ammonium hydroxide or 1 M sodium hydroxide to adjust the sample pH to approximately 9-10. Verify with pH paper.

  • Extraction: Add 4 mL of an organic extraction solvent (e.g., a 9:1 mixture of n-butyl chloride and ethyl acetate).

  • Mixing: Cap the tube and gently rock or rotate for 15 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase. Vigorous shaking should be avoided to prevent the formation of an emulsion.

  • Phase Separation: Centrifuge at 2,500 x g for 10 minutes to separate the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Chemical Derivatization

Rationale: Most drug metabolites are polar due to the presence of functional groups like hydroxyl (-OH) and amine (-NH). These groups are unsuitable for direct GC analysis as they cause poor peak shape and thermal degradation in the hot GC inlet. Derivatization is a critical step where these polar groups are chemically modified to make the molecule more volatile and thermally stable.[4][13] For cathinone metabolites, a two-step approach is often beneficial: acylation for primary/secondary amines followed by silylation for hydroxyl groups. Acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are excellent for this purpose.[14]

Step-by-Step Protocol:

  • Reconstitution: To the dry residue from step 5.1.7, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Acylation Reaction: Cap the tube, vortex briefly, and heat at 70°C for 20 minutes. This step derivatizes the primary and secondary amine groups.

  • Evaporation: Evaporate the reagent mixture to dryness under a gentle stream of nitrogen.

  • Silylation (Optional but Recommended): If hydroxylated metabolites are expected, add 50 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Silylation Reaction: Cap and heat at 80°C for 15 minutes. This step derivatizes hydroxyl and phenol groups.

  • Final Sample: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Optimized Parameters

Rationale: The choice of GC-MS parameters is critical for achieving good chromatographic resolution and generating high-quality mass spectra for library matching. A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is a standard and highly effective choice for general drug screening.[15][16] The temperature program is designed to first separate more volatile compounds at lower temperatures before ramping up to elute the larger, derivatized metabolites.

Recommended GC-MS Parameters
Parameter Setting Justification
GC System Agilent 7890 or equivalentStandard, reliable platform for routine analysis.
MS System Agilent 5975 MSD or equivalentProvides standard 70 eV Electron Ionization (EI).
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Industry standard for broad-spectrum drug analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Inlet Mode SplitlessMaximizes sensitivity for trace-level metabolite detection.
Inlet Temp. 280 °CEnsures rapid volatilization of derivatized analytes.
Oven Program
- Initial Temp.100 °C, hold for 2 minAllows for solvent focusing and separation of early eluting peaks.
- Ramp 120 °C/min to 200 °CSeparates the main group of cathinone metabolites.
- Ramp 210 °C/min to 310 °CElutes larger, less volatile metabolites.
- Final HoldHold at 310 °C for 5 minEnsures all compounds are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of analytes between GC and MS.
MS Source Temp. 230 °CStandard temperature for stable EI fragmentation.[2][15]
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.[2][15]
Ionization Energy 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range 40 - 550 amuCovers the expected mass range of derivatized metabolites.
Solvent Delay 4.0 minPrevents the solvent peak from damaging the MS detector filament.

Data Analysis and Interpretation

Metabolite identification is primarily achieved by comparing the acquired mass spectrum and retention time of an unknown peak with entries in a validated mass spectral library, such as the NIST or Wiley libraries.[2][17]

  • Deconvolution: Use software like AMDIS (Automated Mass Spectral Deconvolution and Identification System) to separate co-eluting peaks and extract clean mass spectra.[17]

  • Library Search: The "cleaned" spectrum is searched against the library. A high match factor (>80%) combined with a consistent retention index provides strong evidence for a tentative identification.

  • Fragmentation Analysis: The fragmentation pattern should be manually inspected to confirm it is consistent with the proposed structure. For example, the presence of specific ions can indicate the core structure or the derivatized functional groups.

  • Confirmation: For absolute certainty, especially in forensic cases, the identification should be confirmed by analyzing a certified reference standard of the metabolite under the same conditions.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the identification of 5-methoxy-methylone metabolites in urine. By combining optimized liquid-liquid extraction, comprehensive two-step derivatization, and precisely controlled GC-MS parameters, this protocol enables laboratories to confidently detect and identify key metabolic products. This approach not only confirms the ingestion of the parent drug but also significantly extends the window of detection, which is of paramount importance in clinical and forensic toxicology.

References

  • Wagmann, L., et al. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Forensic Science International. [Link]

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  • Gerace, E., et al. (2020). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass. SciSpace. [Link]

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Application Notes & Protocols: Preparation and Storage of 5-methoxy Methylone Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the preparation, storage, and handling of 5-methoxy Methylone hydrochloride (5-MeO-NMC HCl) stock solutions. Adherence to these protocols is critical for ensuring the stability, accuracy, and reproducibility of experimental results. The methodologies outlined are grounded in established principles of chemical handling, with a focus on maximizing long-term stability and mitigating degradation of this substituted cathinone analog.

Introduction: Understanding the Compound

5-methoxy Methylone, also known as 1-(7-Methoxy-benzo[1][2]dioxol-5-yl)-2-methylamino-propan-1-one, is a substituted cathinone.[3][4][5] Like other cathinone derivatives, its stability in solution is a critical parameter that can be significantly influenced by environmental factors such as pH, temperature, and light.[1][2][6] This compound is supplied as a hydrochloride salt, which generally enhances aqueous solubility and stability compared to its freebase form. The protonated amine in the hydrochloride salt contributes to a lower pH in aqueous solutions, a condition known to be favorable for the stability of cathinones.[1][2][4] Studies on related cathinones have demonstrated that acidic conditions and low temperatures are crucial for preventing degradation.[1][2][4][6]

The structural features of 5-methoxy Methylone, particularly the methylenedioxy group, are also thought to contribute to its relative stability compared to unsubstituted cathinones.[1][3] However, improper handling and storage can still lead to degradation, compromising the integrity of experimental data. Therefore, the establishment of a robust and validated protocol for stock solution preparation and storage is paramount.

Safety & Handling Precautions

5-methoxy Methylone hydrochloride is a research chemical, and its toxicological properties are not fully elucidated.[3] All handling should be performed by trained personnel in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • Ventilation: Prepare solutions in a certified chemical fume hood to avoid inhalation of the powder.[7][9]

  • Spill & Disposal: In case of a spill, contain the material and clean the area thoroughly. Dispose of all waste, including unused compound and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.[7]

  • Controlled Substance Regulations: Be aware of the legal status of 5-methoxy Methylone in your jurisdiction, as it may be a controlled or regulated substance.[3]

Materials and Reagents

  • 5-methoxy Methylone hydrochloride powder (purity ≥98%)

  • Analytical balance (calibrated)

  • Spatula and weighing paper/boat

  • Volumetric flasks (Class A)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer and/or sonicator

  • Sterile amber glass vials with PTFE-lined screw caps

  • Solvents (High-purity, anhydrous/spectroscopic grade):

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Deionized or sterile water (for aqueous solutions)

Stock Solution Preparation Protocol

The following protocol describes the preparation of a 10 mM stock solution. This concentration is a common starting point and can be adjusted based on the specific requirements of the experiment and the compound's solubility in the chosen solvent.[10]

Calculation of Mass
  • Determine the Molecular Weight (MW):

    • The molecular formula for 5-methoxy Methylone (freebase) is C₁₂H₁₅NO₄, with a molar mass of 237.25 g/mol .[3][4]

    • The molecular weight of the hydrochloride salt (C₁₂H₁₅NO₄ • HCl) is approximately 273.71 g/mol . Always confirm the exact molecular weight from the certificate of analysis provided by the supplier.

  • Calculate the required mass using the formula:

    • Mass (mg) = Desired Concentration (M) × Desired Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Example for 10 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L × 0.010 L × 273.71 g/mol × 1000 mg/g = 2.7371 mg

Step-by-Step Weighing and Solubilization
  • Pre-Weighing: Place a clean weighing boat on the analytical balance and tare to zero.

  • Weighing: Carefully weigh out the calculated mass of the 5-methoxy Methylone hydrochloride powder. Record the exact mass.

  • Transfer: Transfer the weighed compound into an appropriately sized, labeled volumetric flask.

  • Solubilization:

    • Add a portion of the chosen solvent (e.g., ~70% of the final volume) to the volumetric flask.

    • Gently swirl the flask to begin dissolving the powder.

    • Use a vortex mixer for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the solution in an ultrasonic bath for 5-10 minutes.[10]

    • Visually inspect the solution against a dark background to ensure it is clear and free of any undissolved material.[11]

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_store Storage Phase calc 1. Calculate Mass (Concentration, Volume, MW) weigh 2. Weigh Compound (Analytical Balance) calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add Solvent (~70% of final volume) transfer->add_solvent dissolve 5. Dissolve (Vortex / Sonicate) add_solvent->dissolve inspect 6. Visual Inspection (Ensure clarity) dissolve->inspect dissolve->inspect final_vol 7. Adjust to Final Volume inspect->final_vol If clear homogenize 8. Homogenize (Invert flask) final_vol->homogenize aliquot 9. Aliquot into Amber Vials homogenize->aliquot storage 10. Store at ≤ -20°C (Protect from light) aliquot->storage

Recommended Solvents and Storage Conditions

The choice of solvent depends on the experimental application. For long-term stability, organic solvents are generally preferred. Aqueous solutions should be prepared fresh whenever possible.

Solvent Typical Concentration Range Storage Temperature Notes
DMSO 1-50 mM≤ -20°CHygroscopic; store desiccated. Avoid repeated freeze-thaw cycles. Ideal for long-term storage.
Ethanol / Methanol 1-20 mM≤ -20°CLess toxic than DMSO for some cell-based assays. Can be more volatile.[12]
Aqueous Buffers (e.g., PBS) ≤ 1 mg/mL2-8°C (Short-term, <24h)≤ -20°C (Long-term)Prone to faster degradation and microbial growth. Prepare fresh or filter-sterilize and aliquot for frozen storage. Acidic pH is preferred for stability.[1][2]

Storage and Stability

The stability of cathinone solutions is highly dependent on storage conditions.[1][2][6]

  • Temperature: Store all stock solutions at -20°C or lower .[1][3][10][13] Studies on analogous compounds show that frozen storage is critical for long-term stability, with significant degradation occurring within days or weeks at refrigerated or ambient temperatures.[1][3]

  • Light: Protect solutions from light by storing them in amber vials.[13] Photodegradation is a known risk for many organic compounds.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes. This practice also minimizes the risk of contamination.[13]

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.[10]

  • Long-Term Stability: While specific data for 5-methoxy Methylone is limited, related cathinones stored in an organic solvent at -20°C can be stable for several months to years.[13] It is best practice to perform periodic quality control checks.

Quality Control

To ensure the integrity of your experimental data, periodic quality control of the stock solution is recommended, especially for long-term studies.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or discoloration.[11]

  • Concentration Verification: If a change in performance is suspected, the concentration and purity of the stock solution can be re-verified using analytical techniques such as HPLC-UV or LC-MS.[1]

  • Functional Assay: A simple functional assay (if available) can confirm the biological activity of the compound before its use in critical experiments.

Diagram 2: Decision Logic for Stock Solution Use

G start Retrieve Aliquot from -20°C Storage thaw Thaw Aliquot start->thaw inspect Visually Inspect: Precipitate or Discoloration? thaw->inspect discard Discard Aliquot inspect->discard Yes use Proceed to Experimental Dilution inspect->use No node_yes Yes node_no No

Conclusion

The reliability of research involving 5-methoxy Methylone hydrochloride is fundamentally dependent on the quality of the stock solutions used. By adhering to the protocols outlined in this document—including precise preparation, use of appropriate solvents, and stringent storage conditions at -20°C in light-protected, single-use aliquots—researchers can ensure the stability and integrity of their stock solutions, leading to more accurate and reproducible scientific outcomes.

References

  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Retrieved from [Link]

  • Wikipedia. (2023, November 11). 5-Methoxymethylone. Retrieved from [Link]

  • Ellefritz, J. W., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(7), 594–604. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Al-Imam, A., et al. (2021). Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? Drug Testing and Analysis, 13(3), 483-496. Retrieved from [Link]

  • Ellefritz, J. W., et al. (2018). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology, 42(1), 31–41. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Nisbet, L. C., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Journal of Analytical Toxicology, 45(2), 179-186. Retrieved from [Link]

  • De-Paula, M., et al. (2020). Cathinone stability in authentic urine specimens. Journal of Analytical Toxicology, 44(2), 147-154. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-METHOXYMETHYLONE. Retrieved from [Link]

  • DMT-Nexus. (2016, March 22). Proper storage technique? Retrieved from [Link]

  • Jefferson County Health Center. (2023, July 27). Proper Drug Storage. Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

Sources

Application Note: Validated Quantification of 5-methoxy Methylone in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-methoxy Methylone (5-methoxy-N-methyl-1,3-benzodioxol-5-ethanamine) is a synthetic cathinone, a class of psychoactive substances that present a significant challenge to forensic toxicology laboratories.[1] These designer drugs are often associated with impaired driving, intoxications, and fatalities.[1] Accurate and reliable quantification of 5-methoxy Methylone in biological specimens is crucial for interpreting its role in forensic cases.[1]

This application note provides a detailed guide for the validated quantification of 5-methoxy Methylone in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the preferred method due to the thermal instability of many synthetic cathinones.[1] A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable, though more challenging, alternative. The protocols described herein are grounded in established principles of bioanalytical method validation to ensure confidence and reliability in forensic toxicological test results.[2][3][4]

Analytical Strategy: The Rationale for LC-MS/MS

The selection of an analytical technique is a critical first step in method development. For synthetic cathinones like 5-methoxy Methylone, thermal lability is a major concern.[1] Gas Chromatography (GC) involves high-temperature injection ports and ovens, which can lead to in-situ degradation of the analyte, compromising the accuracy of quantification.[1][5] While derivatization can mitigate this, it adds complexity to the sample preparation process.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) circumvents the issue of thermal degradation by analyzing samples in the liquid phase at or near ambient temperatures.[6] The high selectivity and sensitivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allow for accurate quantification even in complex biological matrices like blood and urine.[6][7] For these reasons, LC-MS/MS is the recommended technique for the robust and reliable quantification of 5-methoxy Methylone.

Validated Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section details a validated LC-MS/MS method for the quantification of 5-methoxy Methylone in plasma. The protocol is adapted from established methodologies for synthetic cathinones and other designer drugs.[8][9]

Principle

The method involves a simple protein precipitation step to extract 5-methoxy Methylone and an appropriate internal standard from the plasma matrix.[6] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (5 µL) Supernatant->Injection Transfer LC Chromatographic Separation (C18 Column) Injection->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Acquire Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 5-MeO-M1 Calibration->Quantification

Caption: LC-MS/MS workflow for 5-methoxy Methylone quantification.

Protocol: LC-MS/MS Quantification of 5-methoxy Methylone in Plasma

3.3.1 Materials and Reagents

  • 5-methoxy Methylone reference standard

  • 5-methoxy Methylone-d3 (or other suitable deuterated analog) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

3.3.2 Sample Preparation

  • Pipette 100 µL of plasma (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 5-methoxy Methylone-d3 at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.[6]

  • Carefully transfer the supernatant to an autosampler vial for analysis.

3.3.3 Instrumental Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System Sciex QTRAP 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions5-methoxy Methylone: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
Internal Standard: Precursor ion-d3 > Product ion-d3
Dwell Time50 ms
IonSpray Voltage5500 V
Source Temperature500 °C

Note: Specific MRM transitions must be optimized by infusing the pure compound.

Method Validation

The method should be validated according to the Standard Practices for Method Validation in Forensic Toxicology.[2][3][10] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaExample Performance Data (for similar cathinones)
Linearity Calibration curve with r² > 0.99Linear range of 0.5 - 1,000 µg/L (r² > 0.99).
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3Typically in the low ng/mL or sub-ng/mL range.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%0.25 – 5 ng/mL in biological matrices.[11]
Precision (Intra- & Inter-day) Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LOQ)Intra- and inter-day precision <15%.[12]
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at LOQ)Intra- and inter-day accuracy ranged from 70.6% to 105%.[13]
Selectivity/Interference No significant interfering peaks at the retention time of the analyte and IS from endogenous or exogenous substances.The method should be tested against a panel of common drugs of abuse and other structurally similar compounds.
Matrix Effect Assessed by comparing the response of an analyte in a post-extraction spiked sample to a pure solution.Ion suppression or enhancement should be evaluated and compensated for by the use of a co-eluting, stable isotope-labeled internal standard.[3]
Stability Analyte concentration remains within ±15% of the initial concentration under various storage conditions.Synthetic cathinones show analyte- and temperature-dependent stability.[14] Stability should be assessed for freeze-thaw cycles, short-term (bench-top), and long-term (frozen) storage.[11][14][15] The methylenedioxy group in some cathinones can exert a stabilizing effect.[11][14] Samples should be stored at -20°C or lower.[16][17]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is preferred, GC-MS can be used for the quantification of 5-methoxy Methylone, provided that challenges related to its thermal stability are addressed.[1]

Principle

This method involves solid-phase extraction (SPE) to isolate the drug from a urine matrix, followed by derivatization to improve its thermal stability and chromatographic properties.[12] The derivatized analyte is then analyzed by GC-MS in Selective Ion Monitoring (SIM) mode.

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction (SPE) IS->SPE Elution Elute Analyte SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Derivatization Derivatization (e.g., with TFAA) Evaporation->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Transfer GC Chromatographic Separation (HP-5MS Column) Injection->GC MS Mass Spectrometry (SIM Mode) GC->MS Integration Peak Integration MS->Integration Acquire Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 5-MeO-M1 Calibration->Quantification

Caption: GC-MS workflow for 5-methoxy Methylone quantification.

Protocol: GC-MS Quantification of 5-methoxy Methylone in Urine

4.3.1 Sample Preparation

  • To 1 mL of urine, add the internal standard.

  • Perform a solid-phase extraction (SPE) using a suitable cation exchange column.

  • Wash the column with an appropriate solvent (e.g., 1 M acetic acid, then methanol).[8]

  • Elute the analyte with a basic solvent mixture.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent such as trifluoroacetic anhydride (TFAA) and incubate to complete the reaction.[18]

  • Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.

4.3.2 Instrumental Conditions

ParameterCondition
GC System Agilent 7890B or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Carrier GasHelium, constant flow
Oven ProgramInitial temp 100 °C, ramp to 280 °C at 20 °C/min, hold for 5 minutes
MS System Agilent 5977B or equivalent
Ionization ModeElectron Ionization (EI), 70 eV
Acquisition ModeSelective Ion Monitoring (SIM)
Monitored IonsSelect at least three characteristic ions for the derivatized 5-methoxy Methylone and the IS.
Method Validation

Similar validation parameters as described for the LC-MS/MS method must be evaluated. For GC-MS of cathinones, it is especially important to investigate potential thermal degradation.[1]

Validation ParameterExample Performance Data (for Methylone)
Linearity 50 to 2,000 ng/mL (r² > 0.995).[12]
Limit of Detection (LOD) Can be as low as 5 ng/mL, though for methylone, it might be higher.[12] A study reported 100 ng/mL for methylone.[1]
Limit of Quantification (LOQ) 20 ng/mL.[12]
Precision & Accuracy %CV < 15% and accuracy within ±15%.[12]
Extraction Recovery 82.34% to 104.46%.[12]

Conclusion

This application note provides comprehensive protocols and validation guidelines for the quantification of 5-methoxy Methylone in forensic toxicology specimens. The presented LC-MS/MS method is recommended for its superior sensitivity, specificity, and ability to handle the thermal lability of synthetic cathinones. The GC-MS method, while viable, requires careful optimization and validation to account for potential analytical challenges. Adherence to rigorous validation standards is paramount to ensure that the analytical data generated is reliable, accurate, and defensible in a forensic context.

References

  • Standard Practices for Method Validation in Forensic Toxicology. ANSI/ASB Standard 036, First Edition. [Link]

  • DeMartin, F., et al. (2014). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. U.S. Department of Justice. [Link]

  • American Academy of Forensic Sciences Standards Board (ASB). (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • Wille, S. M. R., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5434-5447. [Link]

  • Lin, H. R., et al. (2015). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. Journal of Analytical Toxicology, 39(8), 641-648. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Kerrigan, S., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of Forensic Sciences, 66(5), 1845-1856. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]

  • Marti, M., et al. (2016). Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF) and application to 63 cases of judicial seizure. ResearchGate. [Link]

  • Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass. [Link]

  • Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Office of Justice Programs. [Link]

  • Giorgetti, A., et al. (2025). Optimizing screening cutoffs for drugs of abuse in hair using immunoassay for forensic applications. Advances in Clinical and Experimental Medicine, 34(1), 75-82. [Link]

  • Shen, H. W., et al. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Chromatography B, 903, 130-134. [Link]

  • Wille, S. M. R., et al. (2018). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5434-5447. [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Concheiro, M., et al. (2013). Quantification of methylone and metabolites in rat and human plasma by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(13), 4547-4556. [Link]

  • Eichhorst, J. C., et al. (2012). LC-MS/MS Techniques for High-Volume Screening of Drugs of Abuse and Target Drug Quantitation in Urine/Blood Matrices. Methods in Molecular Biology, 902, 29-41. [Link]

  • Analyst. VIURRSpace. [Link]

  • Shanks, K. G., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(8), 701-708. [Link]

  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Al-Asmari, A. I., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. [Link]

  • Musshoff, F., et al. (2006). Validation of an extraction and gas chromatography-mass spectrometry quantification method for cocaine, methadone, and morphine in postmortem adipose tissue. Journal of Analytical Toxicology, 30(8), 596-601. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

  • Extended Stability Evaluation of Selected Cathinones. (2020). Journal of Analytical Toxicology. [Link]

  • Long-term stability of synthetic cathinones in dried blood spots and whole blood samples: a comparative study. (2020). ResearchGate. [Link]

  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. VU Research Portal. [Link]

  • (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. (1990). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. (2021). MDPI. [Link]

Sources

Synthesis and characterization of 5-methoxy Methylone hydrochloride reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the rigorous synthesis, purification, and characterization of 5-Methoxy Methylone (also known as 2-A1MP ,


k-MMDMA , or 5-Methoxymethylone ) as a hydrochloride reference standard.

As a structural analog of Methylone (bk-MDMA) and the


-keto derivative of 5-MeO-MDMA, this compound has emerged as a New Psychoactive Substance (NPS). Accurate forensic identification requires high-purity reference materials (

98.5%). This guide provides a self-validating workflow for producing pharmaceutical-grade reference standards, emphasizing the critical control points required to prevent common degradation pathways associated with the cathinone scaffold, such as dimerization and oxidative deamination.

Chemical Identity & Properties

ParameterSpecification
Common Name 5-Methoxy Methylone; 2-A1MP;

k-MMDMA
IUPAC Name 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one HCl
Molecular Formula

Molecular Weight 237.25 g/mol (Freebase); 273.71 g/mol (HCl Salt)
CAS Number 2230716-98-8 (Freebase)
Appearance White crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in diethyl ether

Synthesis Protocol

Safety Warning: This protocol involves the use of toxic reagents (bromine, methylamine) and lachrymators (alpha-bromo ketones). All operations must be performed in a functioning fume hood. Appropriate PPE (nitrile gloves, face shield, lab coat) is mandatory.

Retrosynthetic Strategy

The synthesis follows a standard 2-step manipulation of the propiophenone core. The starting material, 1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one , is selected for its stability compared to the aldehyde precursors.

SynthesisWorkflow Start Precursor: 5-Methoxy-3,4-methylenedioxy- propiophenone Step1 Step 1: Alpha-Bromination (Br2 / GAA) Start->Step1 Electrophilic Substitution Inter Intermediate: Alpha-Bromo Ketone Step1->Inter Isolation Step2 Step 2: Amination (MeNH2 / THF) Inter->Step2 Nucleophilic Substitution Step3 Step 3: Salt Formation (HCl / IPA) Step2->Step3 Acid-Base Reaction Final Final Product: 5-Methoxy Methylone HCl Step3->Final Crystallization

Figure 1: Synthetic workflow for 5-Methoxy Methylone HCl.

Step 1: Alpha-Bromination

Objective: Selective bromination at the alpha-carbon to generate the highly reactive haloketone intermediate.

  • Dissolution: Charge a 500 mL round-bottom flask with 10.0 g (48 mmol) of 1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one . Dissolve in 150 mL of Glacial Acetic Acid (GAA).

  • Catalysis: Add 0.5 mL of 48% HBr (aq) to catalyze enol formation.

  • Bromine Addition: Prepare a solution of bromine (2.46 mL, 48 mmol, 1.0 eq) in 20 mL GAA. Add this dropwise over 60 minutes at room temperature.

    • Critical Control Point: The solution should decolorize between drops. If the red color persists, pause addition to allow the reaction to catch up. Accumulation of unreacted bromine can lead to poly-brominated impurities.

  • Quench: Once addition is complete and the solution is pale yellow, pour the mixture into 500 mL of ice-cold water.

  • Isolation: The alpha-bromo ketone will precipitate. Filter the solid, wash copiously with cold water to remove acid, and dry under vacuum over

    
    .
    
    • Yield Target: 85-90%.[1]

Step 2: Methylamination

Objective: Nucleophilic substitution of the bromine with methylamine.

  • Preparation: Dissolve the dried alpha-bromo intermediate (10.0 g) in 100 mL of anhydrous THF. Cool to 0°C in an ice bath.

  • Amine Addition: Add 40% aqueous methylamine (excess, ~5 eq) or 2M methylamine in THF dropwise.

    • Expert Insight: Using a large excess of methylamine prevents the formation of the dimer impurity (where the product reacts with another molecule of starting material).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate the solvent/excess amine under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 1M HCl.

    • Note: The product is in the aqueous acid layer. Discard the organic layer (removes non-basic impurities).

  • Freebasing: Basify the aqueous layer to pH 10 using 20% NaOH. Extract immediately with

    
     mL Dichloromethane (DCM).
    
    • Critical Control Point: Cathinone freebases are unstable. Minimize time in the basic aqueous phase to prevent dimerization to pyrazine derivatives.

  • Drying: Dry combined DCM extracts over anhydrous

    
    , filter, and concentrate in vacuo to a yellow oil.
    
Step 3: Hydrochloride Salt Formation

Objective: Stabilization of the cathinone as a crystalline salt.

  • Solvation: Dissolve the freebase oil in a minimum volume of dry Isopropanol (IPA).

  • Acidification: Add a saturated solution of HCl in IPA (or diethyl ether) dropwise with vigorous stirring until pH ~3.

  • Crystallization: Add cold anhydrous diethyl ether until turbidity is observed. Store at -20°C overnight.

  • Filtration: Collect the white crystals by vacuum filtration. Wash with cold ether.

  • Recrystallization: Recrystallize from hot IPA/MeOH to achieve analytical purity (>99%).

Analytical Characterization

To validate the reference standard, the following spectral data must be obtained.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Methanol-d4)
NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignment

7.35Doublet (J=1.5 Hz)1HAr-H (C6)

7.20Doublet (J=1.5 Hz)1HAr-H (C4)

6.10Singlet2H


5.10Quartet1HAlpha-CH

3.92Singlet3H


2.75Singlet3H


1.55Doublet3H

Interpretation: The presence of two aromatic protons with meta-coupling (small J value) confirms the 1,3,5-substitution pattern on the benzene ring (relative to the dioxole). The methoxy singlet at 3.92 ppm is distinct from the methylenedioxy singlet at 6.10 ppm.

Mass Spectrometry (GC-MS)

Method: EI (70 eV)

  • Parent Ion:

    
     237 (Weak/Absent due to fragmentation)
    
  • Base Peak:

    
     58 (Immonium ion, 
    
    
    
    )
    • Diagnostic: The

      
       58 peak is characteristic of the N-methyl-alpha-methyl side chain (methcathinone backbone).
      
  • Alpha-Cleavage Fragment:

    
     179 (Acylium ion, 
    
    
    
    , where Ar = 7-methoxy-1,3-benzodioxol-5-yl).
    • Differentiation: Methylone (bk-MDMA) shows an acylium ion at

      
       149. The shift to 179 (+30 amu) confirms the addition of the methoxy group (
      
      
      
      ).
Analytical Logic Diagram

AnalyticalLogic Sample Synthesized Sample (White Powder) NMR 1H NMR (CD3OD) Sample->NMR MS GC-MS (EI) Sample->MS IR FTIR (ATR) Sample->IR HPLC HPLC-UV (Purity) Sample->HPLC Res_NMR Confirm Structure: Methoxy (3.92 ppm) Meta-Ar Protons NMR->Res_NMR Res_MS Confirm Mass: Base Peak m/z 58 Acylium m/z 179 MS->Res_MS Res_IR Confirm Functional Groups: C=O (1680 cm-1) C-O-C (1250 cm-1) IR->Res_IR Res_HPLC Confirm Purity: >98.5% Area Single Peak HPLC->Res_HPLC

Figure 2: Analytical validation workflow for confirming identity and purity.

Storage and Stability

  • Storage: Store the hydrochloride salt at -20°C, protected from light and moisture.

  • Stability: The salt is stable for >2 years under these conditions.[2] Solutions in methanol are stable for 1 week at 4°C but should be prepared fresh for critical quantitative work to avoid formation of the oxidation product (1-(7-methoxy-1,3-benzodioxol-5-yl)-1,2-propanedione).

References

  • National Forensic Laboratory (Slovenia). (2017).[3] 5-Methoxymethylone - Analytical Report. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Methcathinone and Analogues Analysis. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[4] New Psychoactive Substances in Europe. (Contextual reference for cathinone classification). Retrieved from [Link]

Sources

In vitro cytotoxicity assays using 5-methoxy Methylone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacotoxicological Characterization of 5-Methoxy Methylone Hydrochloride (2-A1MP)

Abstract

The emergence of 5-methoxy Methylone (5-MeO-bk-MDMA), a structural analog of Methylone and 5-MeO-MDMA, presents a significant gap in current toxicological databases. As a synthetic cathinone derivative, its potential for neurotoxicity, hepatotoxicity, and cardiotoxicity is inferred from class-wide behaviors but remains quantitatively undefined. This application note provides a rigorous, self-validating framework for determining the cytotoxic profile of 5-methoxy Methylone HCl. It moves beyond simple viability screening to include mechanistic dissection of oxidative stress and mitochondrial dysfunction, the primary drivers of cathinone-induced cellular damage.

Introduction & Mechanistic Rationale

Synthetic cathinones exert toxicity through a "multi-hit" mechanism. While they are primarily monoamine transporter substrates/inhibitors, their intracellular accumulation triggers off-target effects that compromise cell survival.

  • Primary Mechanism: Disruption of mitochondrial electron transport chain (ETC) complexes, leading to ATP depletion.

  • Secondary Mechanism: Generation of Reactive Oxygen Species (ROS) and reactive nitrogen species (RNS), causing lipid peroxidation and DNA damage.

  • Tertiary Mechanism: Excitotoxicity (in neuronal models) via glutamate receptor overstimulation.

Why 5-methoxy Methylone? The addition of the methoxy group at the 5-position of the aromatic ring alters the lipophilicity and steric bulk compared to Methylone. This likely shifts its potency and metabolic stability, potentially increasing the risk of idiosyncratic toxicity compared to its parent compounds.

Material Preparation & Handling

Compound: 5-methoxy Methylone Hydrochloride CAS: 2230716-98-8 (Free base ref) Molecular Weight: ~273.7 g/mol (HCl salt approx.)

Stock Solution Architecture

The hydrochloride salt is hydrophilic, but for consistent cellular uptake and long-term stability, Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions to prevent spontaneous hydrolysis.

ComponentConcentrationStorageStability
Master Stock 100 mM in 100% DMSO-20°C (Desiccated)6 Months
Working Stock 10 mM in 100% DMSO-20°C1 Month
Dosing Solution 1 µM - 1000 µM in MediaFreshly PreparedImmediate Use

Critical Control: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v), and ideally should be <0.1%. Higher DMSO levels act as a membrane permeabilizer and radical scavenger, masking the true toxicity of the cathinone.

Experimental Workflow Diagram

ExperimentalWorkflow Powder 5-methoxy Methylone HCl Powder Stock 100 mM Stock (DMSO) Powder->Stock Dissolve Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Dilute Treatment Drug Exposure (24h / 48h) Dilution->Treatment Add Drug Cells Cell Seeding (SH-SY5Y / HepG2) Cells->Treatment Adhere 24h MTT MTT Assay (Mitochondrial) Treatment->MTT LDH LDH Assay (Membrane) Treatment->LDH ROS DCFH-DA (Oxidative Stress) Treatment->ROS

Figure 1: Integrated workflow for cytotoxicity profiling. Note the parallel processing of viability (MTT), necrosis (LDH), and mechanistic (ROS) endpoints.

Cell Model Selection

To build a comprehensive profile, utilize a dual-model approach:

  • SH-SY5Y (Human Neuroblastoma): Represents the primary target organ (Brain). Differentiated SH-SY5Y cells express DAT/SERT transporters, making them sensitive to cathinone-specific uptake mechanisms.

  • HepG2 (Human Hepatocellular Carcinoma): Represents the metabolic organ. Crucial for assessing if 5-methoxy Methylone metabolites are more toxic than the parent compound.

Protocol 1: Metabolic Competence (MTT Assay)

Purpose: To determine the IC50 value based on mitochondrial reductase activity. Caveat: Synthetic cathinones can induce "hyper-metabolism" initially. A decrease in MTT signal implies mitochondrial failure, not necessarily cell lysis.

Procedure:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Exposure: Remove old media. Add 100 µL of fresh media containing 5-methoxy Methylone (0, 10, 50, 100, 250, 500, 1000 µM).

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control: 10% DMSO or 100 µM Rotenone.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Note: Do not remove the drug media yet.

  • Conversion: Incubate for 3-4 hours. Check for purple formazan crystals.[1][2][3]

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake plate for 10 mins.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Calculation:



Protocol 2: Membrane Integrity (LDH Release)

Purpose: To distinguish between cytostasis (growth arrest) and necrosis (membrane rupture). Logic: If MTT is low but LDH release is low, the drug causes growth arrest or early apoptosis. If LDH is high, the drug causes necrosis.

Procedure:

  • Supernatant Collection: After the 24h drug treatment (from a replicate plate of the MTT setup), transfer 50 µL of supernatant to a new clear-bottom 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium salt).

  • Kinetics: Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl based).

  • Read: Measure Absorbance at 490 nm.

Validation Step: You must include a "Maximum Release" control (cells treated with Lysis Buffer 45 mins prior to harvest) to calculate % Cytotoxicity.

Protocol 3: Oxidative Stress (ROS Generation)

Purpose: To confirm if toxicity is driven by reactive oxygen species, a hallmark of cathinone toxicity.

Procedure:

  • Probe Loading: Wash treated cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media for 30 mins.

  • Wash: Remove extracellular dye (critical to reduce background).

  • Challenge: Add 5-methoxy Methylone concentrations.

  • Kinetic Read: Immediately place in a fluorescence plate reader.

    • Excitation: 485 nm

    • Emission: 535 nm

    • Duration: Read every 10 mins for 2 hours.

Interpretation: A rapid slope increase in fluorescence intensity indicates intracellular ROS production (oxidative burst).

Mechanistic Pathway Visualization

Understanding the cascade of events is vital for interpreting your data.

ToxicityPathway Drug 5-methoxy Methylone (Extracellular) Transporter DAT/SERT Transporter Uptake Drug->Transporter Entry Mito Mitochondrial Dysfunction Transporter->Mito Accumulation ROS ROS Production (Oxidative Stress) Mito->ROS ETC Inhibition ATP ATP Depletion Mito->ATP Uncoupling Caspase Caspase-3/7 Activation ROS->Caspase Signaling Death Apoptosis / Necrosis ATP->Death Energy Failure Caspase->Death Programmed Death

Figure 2: Proposed cytotoxic cascade for 5-methoxy Methylone involving mitochondrial uncoupling and oxidative stress.

References

  • Valente, M. J., et al. (2016). "The designer drug methylone induces neuronal cell death via mitochondrial impairment and oxidative stress." Archives of Toxicology. Link

  • Sivanesan, S., et al. (2020). "Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction."[4] International Journal of Molecular Sciences. Link

  • National Institute on Drug Abuse (NIDA). "Synthetic Cathinones ('Bath Salts')." DrugFacts. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

  • Cayman Chemical. "5-methoxy MET (Product Information & Solubility)." Link(Note: Used for solubility properties of 5-methoxy analogs).

Sources

NMR spectroscopy techniques for structural elucidation of 5-methoxy Methylone

Application Note: Structural Elucidation of 5-Methoxy Methylone ( k-MMDMA) via High-Field NMR


Target Analyte:Application:

Executive Summary

The emergence of New Psychoactive Substances (NPS) necessitates rapid and unequivocal structural characterization. 5-Methoxy Methylone (5-MeO-Methylone) is a synthetic cathinone derivative characterized by a methoxy group substitution on the methylenedioxy-phenyl ring.

This guide addresses the primary analytical challenge: Regioisomer Differentiation . The specific position of the methoxy group (relative to the methylenedioxy bridge and the ketone side chain) dictates the legal status and toxicological profile of the substance. This protocol details the NMR workflow required to distinguish 5-Methoxy Methylone from its positional isomers (e.g., 2-methoxy analogs) using scalar coupling analysis and through-space nuclear magnetic effects.

Chemical Identity & Structural Context[1][2][3][4][5][6]

To ensure precision, we utilize IUPAC numbering for the benzodioxole ring system.

  • Common Name: 5-Methoxy Methylone,

    
    k-MMDMA, 2-A1MP.[1]
    
  • IUPAC Name: 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one.[1]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
    [1]
  • Key Structural Features:

    • 
      -Keto moiety:  Characteristic of cathinones.[2][1]
      
    • 1,3-Benzodioxole ring: The "MDMA" core.

    • Methoxy substitution: Located at position 7 of the benzodioxole ring (equivalent to position 5 in phenethylamine numbering).

Structural Diagram (Connectivity)

The following diagram outlines the critical connectivity required for elucidation.

Gcluster_0Critical NMR Correlations (HMBC)SideChainSide Chain(Propan-1-one)AromaticRingBenzodioxole Core(1,3-dioxole fused)SideChain->AromaticRingC1-C1' Bond(Ketone attachment)MethoxyMethoxy Group(-OCH3)Methoxy->AromaticRingC7-O Bond(Regiochemistry)Correlation1H6 (Aromatic) -> C1 (Ketone)Correlation2Methoxy H -> C7 (Aromatic)

Caption: Figure 1. Structural connectivity and critical HMBC correlation points for confirming the 5-methoxy substitution pattern.

Sample Preparation Protocol

Critical Warning: Synthetic cathinones in their freebase form are unstable and prone to dimerization (forming pyrazines) and oxidative degradation. Always analyze as the Hydrochloride (HCl) salt.

Reagents
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    or Methanol-
    
    
    .
    • Reasoning: DMSO stabilizes the polar salt form, prevents exchange of the amine protons (allowing observation of the NH signal), and minimizes degradation during long 2D acquisitions.

  • Internal Standard: TCNB (2,3,5,6-tetrachloronitrobenzene) or Maleic Acid (if quantitative NMR is required).

Step-by-Step Protocol
  • Massing: Weigh 10–15 mg of the suspected 5-Methoxy Methylone HCl salt.

  • Dissolution: Add 600

    
    L of DMSO-
    
    
    directly to the vial to minimize transfer loss.
  • Homogenization: Vortex for 30 seconds. Ensure complete dissolution; any suspension will degrade line shape.

  • Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

  • Temperature Equilibration: Allow the sample to equilibrate in the probe at 298 K (25°C) for 5 minutes before acquisition to prevent convection currents.

1H NMR Analysis: The Fingerprint

The proton spectrum provides the first evidence of regiochemistry through aromatic splitting patterns.

Predicted Chemical Shifts (DMSO- , 500 MHz)
MoietyProton LabelShift (

ppm)
Multiplicity

-Coupling (Hz)
IntegrationStructural Insight
Aromatic H-6 (Ortho to Ketone)7.35 - 7.45Doublet (d)~1.5 (Meta)1HCritical: Meta coupling confirms 1,3,5-substitution pattern.
Aromatic H-4 (Ortho to Ketone)7.20 - 7.30Doublet (d)~1.5 (Meta)1HDistinct from H-6 due to OMe proximity.
Methylenedioxy -O-CH

-O-
6.15Singlet (s)-2HCharacteristic of MDMA-like core.
Methine

-CH
5.05Multiplet (m)-1HAdjacent to ketone and amine.
Methoxy -OCH

3.85Singlet (s)-3HDiagnostic for 5-MeO analog.
Amine -NH

8.50 - 9.00Broad (br)-2HVisible in DMSO; confirms salt form.
N-Methyl N-CH

2.65Singlet/Doublet-3HBroadened by NH exchange.

-Methyl
-CH

1.45Doublet (d)7.03HTerminal methyl of propyl chain.
Interpretation Logic
  • The "Meta" Doublets: The most distinct feature of 5-Methoxy Methylone is the aromatic region. You will observe two doublets with a small coupling constant (

    
     Hz) .
    
    • This indicates the protons are meta to each other (separated by one carbon).

    • This pattern confirms the protons are at positions 4 and 6, sandwiching the ketone side chain (at 5) and the methoxy (at 7) or bridge (at 3a/7a).

  • Differentiation:

    • Methylone (Unsubstituted): Shows a 1,2,4-aromatic pattern (dd, d, d) with ortho (

      
       Hz) and meta couplings.
      
    • 2-Methoxy Isomer: Would typically show ortho coupling (

      
       Hz) between protons at positions 5 and 6.
      

2D NMR Workflow: Establishing Connectivity

To scientifically validate the structure, you must prove the methoxy group is adjacent to the bridge/proton and not on the side chain.

Workflow Diagram

NMR_WorkflowStartSample in DMSO-d6H11H NMR(Check Aromatic Splitting)Start->H1HSQCHSQC(Assign C-H Pairs)H1->HSQCIdentify protonated carbonsHMBCHMBC(Long Range Connectivity)HSQC->HMBCLink fragmentsNOESYNOESY(Spatial Proximity)HMBC->NOESYVerify geometryConclusionRegiochemistry ConfirmedNOESY->Conclusion

Caption: Figure 2. Step-by-step 2D NMR workflow for structural validation.

Protocol 1: HSQC (Heteronuclear Single Quantum Coherence)[1]
  • Purpose: Assign directly bonded protons to carbons.[3]

  • Key Observation:

    • Correlate the methoxy proton singlet (~3.85 ppm) to a methoxy carbon (~56 ppm).

    • Correlate the methylenedioxy singlet (~6.15 ppm) to the dioxy carbon (~102 ppm).

Protocol 2: HMBC (Heteronuclear Multiple Bond Correlation)[1][2]
  • Purpose: The "Smoking Gun" for connectivity (2-3 bond couplings).

  • Critical Correlations:

    • Ketone Linkage: The aromatic protons (H4 and H6) should show a correlation to the Carbonyl Carbon (~195 ppm). This proves they are on the ring attached to the ketone.

    • Methoxy Placement: The Methoxy protons (~3.85 ppm) will correlate strongly to C7 (the aromatic carbon it is attached to, ~143-148 ppm).

    • Ring Orientation: H6 (the proton between the ketone and methoxy) should correlate to both the Ketone Carbon and the Methoxy-bearing Carbon (C7).

Protocol 3: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: Spatial arrangement.

  • Experiment: 1D-NOE difference or 2D-NOESY (mixing time 500ms).

  • Key Signal: Irradiate the Methoxy signal (~3.85 ppm).

    • Observation: You should see an NOE enhancement of the H6 aromatic proton (the isolated singlet/meta-doublet).

    • Negative Result: You should NOT see enhancement of the side-chain methyls or the methylenedioxy protons (unless through relaxation networks, but direct NOE is unlikely).

    • Significance: This confirms the Methoxy group is physically adjacent to the H6 proton.

Isomer Differentiation Matrix

Use this table to interpret your data against potential isomers.

Feature5-Methoxy Methylone (Target)2-Methoxy Isomer Methylone (Reference)
Aromatic Pattern 2 Protons2 Protons3 Protons
Coupling (

)
Meta (~1.5 Hz) Ortho (~8.0 Hz) Ortho + Meta
NOE (Methoxy) Enhances H-6 (Aromatic)Enhances Side-chainN/A
HMBC (C=O) Correlates to 2 Arom HCorrelates to 1 Arom HCorrelates to 2 Arom H

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Power, J. D., et al. (2011). "The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International, 212(1-3), 6-12. Retrieved from [Link]

  • Lopes, S. P., et al. (2023).[4] "Metabolic stability and metabolite profiling of emerging synthetic cathinones." Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. (Analogous methoxy-benzofuran elucidation techniques). Retrieved from [Link]

Disclaimer: This protocol is intended for research and forensic applications only. 5-Methoxy Methylone is a controlled substance in many jurisdictions. Ensure compliance with all local laws and safety regulations regarding the handling of Schedule I/II analogs.

High-performance liquid chromatography (HPLC) conditions for 5-methoxy Methylone purity testing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Stability-Indicating HPLC Method for the Purity Determination of 5-Methoxy Methylone

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the purity assessment of 5-methoxy Methylone (βk-MMDMA), a synthetic cathinone derivative. The developed reversed-phase HPLC method is designed for accurate quantification of the principal compound and the separation of potential impurities and degradation products. This document provides a comprehensive protocol, including system suitability criteria, sample preparation, and a summary of method validation parameters according to the International Council for Harmonisation (ICH) guidelines. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's mechanics, ensuring its reliable implementation in research and quality control environments.

Introduction and Scientific Rationale

5-Methoxy Methylone, also known as 5-methoxymethylone or βk-MMDMA, is a substituted cathinone, belonging to a class of compounds that has garnered significant interest in neuropharmacological research.[1] As with any active pharmaceutical ingredient (API) or research compound, establishing its purity is a critical step in ensuring the safety, efficacy, and reproducibility of experimental results. The synthesis of such molecules can introduce impurities, including starting materials, by-products, and enantiomeric variations, which may possess undesirable toxicological or pharmacological profiles.[2][3]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[4] This application note describes a reversed-phase HPLC method, which is ideally suited for moderately polar compounds like 5-methoxy Methylone. The fundamental principle of this method relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected for its versatility and strong hydrophobic retention of a wide range of organic molecules. The long alkyl chains provide a nonpolar environment, promoting interaction with the nonpolar regions of the 5-methoxy Methylone molecule.

  • Mobile Phase: A gradient elution using a buffered aqueous solution and an organic modifier (acetonitrile) is employed. The use of a buffer (e.g., ammonium formate with formic acid) is critical to control the pH and maintain the analyte in a consistent ionization state, which prevents peak tailing and ensures reproducible retention times.[6] Acetonitrile is chosen as the organic solvent for its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is increased over time, is necessary to ensure the timely elution of both the main analyte and any potential impurities which may span a range of polarities.

  • Detector: A UV detector is used for its simplicity and sensitivity for compounds containing a chromophore, such as the aromatic ring in 5-methoxy Methylone. The detection wavelength is set based on the absorbance maximum of the analyte to ensure optimal sensitivity.

  • Stability-Indicating Nature: The method's specificity is established through forced degradation studies. By intentionally stressing the analyte with acid, base, heat, oxidation, and light, we can generate potential degradation products.[7][8] The method is considered "stability-indicating" if it can resolve the intact analyte peak from all generated degradation product peaks, which is a regulatory requirement for purity and stability testing.[9][10]

HPLC Purity Testing Protocol

This protocol provides a self-validating system through the incorporation of rigorous system suitability testing prior to sample analysis.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

  • 5-methoxy Methylone reference standard and sample for analysis.

Optimized Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity and ease of comparison.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or determined λmax)
Run Time 25 minutes
Solution Preparation
  • Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using formic acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 5-methoxy Methylone reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 5-methoxy Methylone sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Workflow: Purity Analysis

The following diagram illustrates the logical workflow for performing the purity analysis.

HPLC_Purity_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Results prep_std Prepare Standard Solution (0.5 mg/mL) sst System Suitability Test (SST) prep_std->sst prep_smp Prepare Sample Solution (0.5 mg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_smp->analysis prep_mp Prepare Mobile Phases A and B prep_mp->sst sst->analysis If SST Passes integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Testing Workflow.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose.[11] Inject the Standard Solution in six replicate injections and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Retention Time %RSD ≤ 1.0%Ensures system stability and reproducibility.
Peak Area %RSD ≤ 2.0%Demonstrates injection precision.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak shape, free from excessive tailing or fronting.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Purity Calculation

The purity is determined using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Principles

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose.[12]

Forced Degradation (Specificity)

To prove the method is stability-indicating, forced degradation studies are performed on the 5-methoxy Methylone sample. The goal is to achieve 5-20% degradation of the active ingredient.[13] The stressed samples are then analyzed to ensure that the main peak is adequately resolved from all degradation product peaks.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.

Summary of Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria as per ICH Q2(R1).[10]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 0.999 (for DAD), baseline resolution between analyte and impurities.
Linearity The method's ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of test concentration).
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met after minor changes (e.g., pH ±0.2, Temp ±2°C, Flow ±10%).

Conclusion

The HPLC method described in this application note is a precise, accurate, and specific procedure for determining the purity of 5-methoxy Methylone. The detailed protocol, including system suitability criteria and validation guidelines, provides a comprehensive framework for its implementation in quality control and research settings. The emphasis on the scientific rationale behind the method's development ensures that users can troubleshoot and adapt the protocol with a fundamental understanding of the chromatographic principles at play. Adherence to this method will ensure the generation of reliable and reproducible data, which is paramount for any scientific investigation or drug development program.

References

  • BenchChem. (n.d.). Chiral HPLC for the Enantiomeric Separation of Cathinones: Application Notes and Protocols.
  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • MDPI. (n.d.). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • USP-NF. (2023). <621> Chromatography.
  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • USP-NF. (2021). <621> Chromatography - USP-NF ABSTRACT.
  • DSDP Analytics. (n.d.). USP <621> Chromatography.
  • MDPI. (n.d.). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Rapid simultaneous chiral separation of six different cathinone derivatives. Conditions.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones.
  • Pharma Excipients. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • MedCrave online. (2016). Forced degradation studies.
  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.
  • Wikipedia. (n.d.). 5-Methoxymethylone.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Semantic Scholar. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.
  • PubMed. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.

Sources

Troubleshooting & Optimization

Improving peak resolution of 5-methoxy Methylone isomers in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for analytical chemists and toxicologists. It addresses the specific challenges of resolving 5-methoxy Methylone (2-A1MP/


k-MMDMA)  and its isomers, focusing on chromatographic resolution, peak shape optimization, and stability.

Topic: Improving Peak Resolution of 5-Methoxy Methylone Isomers Support Tier: Level 3 (Method Development & Troubleshooting)

Core Technical Overview

5-methoxy Methylone (1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one) presents unique analytical challenges due to the presence of the electron-donating methoxy group on the methylenedioxy-phenyl ring. Analysts typically encounter three primary failure modes:

  • Isobaric Co-elution: Difficulty distinguishing the 5-methoxy regioisomer from potential 2-methoxy or 6-methoxy positional isomers (or isobaric ethylone derivatives) in standard C18 workflows.

  • Thermal Instability (GC-MS): Oxidative dehydrogenation in the injector port leads to "ghost peaks" and loss of sensitivity.

  • Chiral Co-elution: The presence of a chiral center at the

    
    -carbon requires specific chiral stationary phases (CSPs) for enantiomeric resolution.
    

Troubleshooting Guide (Q&A)

Category: LC-MS Separation & Selectivity

Q: I am seeing co-elution between 5-methoxy Methylone and its positional isomers on my C18 column. Increasing the gradient time hasn't helped. What should I change?

A: Standard C18 phases rely primarily on hydrophobic interactions, which are often insufficient to discriminate between positional isomers of methoxylated cathinones where the hydrophobicity differences are negligible.

The Fix: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.

  • Why? These phases utilize

    
     interactions (Biphenyl) and dipole-dipole/hydrogen bonding (PFP) in addition to hydrophobicity. The position of the methoxy group alters the electron density and steric accessibility of the aromatic ring, creating distinct interaction energies with these phases that C18 cannot achieve.
    
  • Protocol Adjustment:

    • Column: Biphenyl Core-Shell (e.g., 2.7 µm, 100 x 2.1 mm).

    • Mobile Phase B: Methanol (MeOH) is strictly preferred over Acetonitrile (ACN). MeOH facilitates stronger

      
       interactions between the analyte and the stationary phase.
      
    • Modifier: Use 0.1% Formic Acid.[1] Avoid ammonium acetate if possible, as it can suppress the

      
      -interaction mechanisms slightly compared to simple acidic conditions.
      

Q: My peaks are tailing significantly (As > 1.5), reducing my resolution. Is this column damage?

A: While column voiding is possible, tailing in cathinone analysis is usually caused by secondary silanol interactions . The secondary amine on 5-methoxy Methylone is basic; at neutral or weakly acidic pH, it interacts with residual silanols on the silica support.

The Fix:

  • pH Control: Ensure your aqueous mobile phase pH is < 3.0 . This keeps the silanols protonated (neutral), preventing cation-exchange interactions with the protonated amine.

  • Ionic Strength: If using a fully porous particle, add 5–10 mM Ammonium Formate to the aqueous phase to compete for active sites.

Category: GC-MS Stability & Derivatization

Q: In GC-MS, I see multiple peaks for a single standard, and the primary peak area is non-linear. Is the sample degrading?

A: Yes. Synthetic cathinones are thermally unstable. The


-ketone group facilitates oxidative dehydrogenation to the corresponding enamine or imine in the hot GC injector liner (

C). This results in "ghost peaks" (artifacts) and poor quantification.

The Fix: You must perform Chemical Derivatization to stabilize the amine and ketone moieties.

  • Recommended Reagent: TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride).

  • Mechanism: Acylation of the secondary amine prevents oxidative breakdown and improves volatility, sharpening the peak.

Q: Can I separate the R- and S-enantiomers using standard LC methods?

A: No. Enantiomers possess identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP) .[2]

The Fix:

  • Column: Amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[3]

  • Mode: Normal Phase (Hexane/Ethanol) often provides higher selectivity (

    
    ) for cathinones than Reversed Phase, though Reversed Phase (Water/ACN) is compatible with immobilized CSPs.
    

Experimental Protocols

Protocol A: High-Resolution LC-MS Separation (Regioisomers)

Target: Separation of 5-methoxy Methylone from isobaric impurities.

ParameterSpecification
Column Biphenyl Core-Shell (100 mm x 2.1 mm, 2.6 or 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B (Hold)1-8 min: 5%

60% B8-10 min: 60%

95% B
Temp 30°C (Lower temperatures favor

selectivity)
Protocol B: GC-MS Derivatization (TFAA)

Target: Stabilization for GC analysis.

  • Evaporate: Take 50 µL of sample extract; evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Add 50 µL Ethyl Acetate.

  • Derivatize: Add 50 µL TFAA (Trifluoroacetic anhydride).

  • Incubate: Cap and heat at 70°C for 20 minutes .

  • Finish: Evaporate to dryness again; reconstitute in 100 µL Ethyl Acetate for injection.

    • Note: This forms the N-TFA derivative, stable up to 300°C.

Visual Workflows

Figure 1: Method Development Decision Matrix

Caption: Logical flow for selecting the correct chromatographic approach based on isomer type and instrument availability.

MethodSelection Start Start: Define Separation Goal IsomerType Isomer Type? Start->IsomerType Regio Positional (Regioisomers) (e.g. 2-OMe vs 5-OMe) IsomerType->Regio Enantio Stereoisomers (R vs S) IsomerType->Enantio LC_Choice LC-MS Preferred Regio->LC_Choice High Polarity GC_Choice GC-MS Possible? Regio->GC_Choice Volatile? Chiral_Col Polysaccharide CSP (Amylose/Cellulose) Enantio->Chiral_Col LC_Col Select Column Phase LC_Choice->LC_Col GC_Step Must Derivatize (TFAA/PFPA) GC_Choice->GC_Step Thermal Instability Risk C18 C18 (Poor Selectivity) LC_Col->C18 Avoid Biphenyl Biphenyl / PFP (High Selectivity) LC_Col->Biphenyl Recommended

Figure 2: Derivatization Reaction Pathway

Caption: Mechanism of TFAA derivatization preventing oxidative dehydrogenation of the cathinone core.

Derivatization Reactants 5-methoxy Methylone (Unstable Secondary Amine) Process 70°C / 20 min Reactants->Process Reagent + TFAA (Trifluoroacetic Anhydride) Reagent->Process Product N-TFA-5-methoxy Methylone (Thermally Stable) Process->Product Byproduct Byproduct: Trifluoroacetic Acid Process->Byproduct

References

  • Restek Corporation. (2016). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • GTFCh (Society of Toxicological and Forensic Chemistry). (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Toxichem Krimtech 2017;84(3):181.[1] Retrieved from [Link]

  • Haderlein, G., et al. (2021).[4] Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV. Molecules, 26(11), 3158. Retrieved from [Link]

  • Phenomenex. (2023). HPLC Troubleshooting Guide: Peak Shape Problems. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Resolution of 5-methoxy Methylone and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex analytical challenges associated with the chromatographic separation of 5-methoxy Methylone (also known as βk-MMDMA) and its structural analogs. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter co-elution issues when analyzing these compounds by liquid chromatography-mass spectrometry (LC-MS).

As a Senior Application Scientist, I understand that achieving baseline separation of structurally similar, often isobaric, compounds is critical for accurate identification and quantification. This guide synthesizes established chromatographic principles with field-proven insights to provide a logical, in-depth framework for troubleshooting and resolving these specific co-elution challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the analysis of 5-methoxy Methylone and its analogs.

Q1: What are the primary structural analogs of 5-methoxy Methylone that I should be concerned about for co-elution?

A1: The primary analogs of concern are those with slight modifications to the methylenedioxy ring, the position of the methoxy group, or the N-alkyl substituent. These include, but are not limited to:

  • Positional Isomers: Cathinones with the methoxy group at a different position on the aromatic ring (e.g., 4-methoxy Methylone, 6-methoxy Methylone).

  • Methylenedioxy Analogs: Compounds like Methylone (bk-MDMA) and Ethylone (bk-MDEA), which lack the methoxy group but share the core methylenedioxy-phenethylamine structure.[1][2]

  • N-alkyl Homologs: Analogs with different N-alkyl groups.

These compounds are often isobaric, meaning they have the same nominal mass, making their differentiation entirely dependent on chromatographic separation or advanced mass spectrometry techniques.[3][4]

Q2: Why does my standard C18 column fail to separate 5-methoxy Methylone from its analogs?

A2: Standard C18 columns primarily separate compounds based on hydrophobicity (non-polar interactions). 5-methoxy Methylone and its structural analogs often have very similar hydrophobicities due to their closely related structures. Therefore, a C18 stationary phase may not provide sufficient selectivity to resolve them, leading to co-elution. Achieving separation for these compounds requires a stationary phase that can exploit more subtle differences in their chemical properties, such as aromaticity, polarity, and shape.[5]

Q3: Can I rely solely on mass spectrometry to differentiate co-eluting isomers?

A3: While high-resolution mass spectrometry (HRMS) can confirm the elemental composition, it cannot distinguish between isomers without chromatographic separation. Tandem mass spectrometry (MS/MS) can sometimes provide differentiating fragmentation patterns. However, many cathinone isomers produce very similar product ions, making unambiguous identification of co-eluting peaks challenging.[6][7] Newer techniques like electron activated dissociation (EAD) show promise in distinguishing isomers, but are not yet widely available.[8] Therefore, robust chromatographic separation should always be the primary goal.

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic approach to troubleshooting and resolving co-elution issues between 5-methoxy Methylone and its structural analogs.

Issue 1: Poor to No Resolution on a C18 Column

Question: I am observing a single, broad peak, or closely overlapping peaks for my standards of 5-methoxy Methylone and a potential structural analog on a C18 column. How can I improve the separation?

Answer: This is a classic selectivity issue. When hydrophobic interactions are not sufficient for separation, you must introduce alternative separation mechanisms.

The most impactful change you can make is to switch to a column with a different stationary phase that offers alternative selectivity.

  • Rationale: Different stationary phases interact with analytes through various mechanisms beyond simple hydrophobicity. For aromatic and polar compounds like synthetic cathinones, phases that promote pi-pi interactions and dipole-dipole interactions are highly effective.

  • Recommended Column Chemistries:

Stationary PhasePrimary Interaction Mechanism(s)Ideal for Separating
Biphenyl Hydrophobic, π-π interactions, weak electrostatic interactionsAromatic and moderately polar compounds, positional isomers.[5][9]
Pentafluorophenyl (PFP) Hydrophobic, π-π interactions, dipole-dipole, ion-exchangePolar, aromatic compounds, halogenated analogs, and positional isomers.
Polar-Embedded C18 Hydrophobic, enhanced polar selectivity, hydrogen bondingAnalytes with polar functional groups, provides different selectivity from standard C18.[10]
  • Experimental Protocol: Column Screening

    • Prepare a mixture of 5-methoxy Methylone and the suspected co-eluting analog(s) at a known concentration (e.g., 1 µg/mL).

    • Sequentially inject the mixture onto a C18, a Biphenyl, and a PFP column of similar dimensions (e.g., 100 mm x 2.1 mm, <3 µm).

    • Use a generic starting gradient for each column (e.g., 5-95% Acetonitrile with 0.1% formic acid over 10 minutes).

    • Compare the chromatograms for changes in elution order and resolution. The goal is to identify the stationary phase that provides the best initial separation.

The choice of organic modifier and additive can significantly alter selectivity.

  • Rationale: Different organic solvents can modulate the interactions between the analyte and the stationary phase. For instance, methanol is a hydrogen-bond donor and acceptor, while acetonitrile has a strong dipole moment. These properties can be leveraged to fine-tune separations.

  • Troubleshooting Steps:

    • Switch Organic Modifier: If you are using acetonitrile, try substituting it with methanol. On phenyl-based columns like Biphenyl, methanol can enhance π-π interactions, potentially increasing the resolution of aromatic isomers.[9]

    • Adjust Mobile Phase pH: Synthetic cathinones are basic compounds. Operating the mobile phase at a low pH (e.g., 2.5-3.5 using formic or acetic acid) ensures they are in their protonated, more polar form. This generally leads to better peak shapes on silica-based columns.

    • Modify Gradient Slope: If you see some separation, but it is incomplete, flattening the gradient around the elution time of the target compounds can improve resolution. Decrease the rate of change of the organic solvent percentage per minute in the region where the analytes elute.

Issue 2: Inconsistent Retention Times

Question: My retention times for 5-methoxy Methylone are shifting between injections, making peak identification unreliable. What could be the cause?

Answer: Retention time instability is often due to insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition.

  • Troubleshooting Steps:

    • Ensure Adequate Equilibration: Always include a column equilibration step at the initial mobile phase conditions before each injection. A common rule of thumb is to allow at least 10 column volumes to pass through the column.

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography. Fluctuations in ambient temperature can cause significant shifts in retention times.

    • Freshly Prepare Mobile Phases: Mobile phases, especially those with additives, should be prepared fresh daily. Over time, the pH can change, or volatile components can evaporate, altering the mobile phase composition and affecting retention.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing co-elution issues.

CoElution_Troubleshooting cluster_problem Problem Identification cluster_strategy Troubleshooting Strategy cluster_outcome Desired Outcome Problem Co-elution of 5-methoxy Methylone and Structural Analogs ChangeColumn Step 1: Change Stationary Phase (Biphenyl, PFP) Problem->ChangeColumn Primary Approach OptimizeMobilePhase Step 2: Optimize Mobile Phase (Solvent, pH, Gradient) ChangeColumn->OptimizeMobilePhase If partial separation Resolution Baseline Resolution Achieved ChangeColumn->Resolution CheckSystem Step 3: Verify System Stability (Equilibration, Temperature) OptimizeMobilePhase->CheckSystem If retention is unstable OptimizeMobilePhase->Resolution CheckSystem->Resolution

Caption: A systematic workflow for resolving co-elution issues.

Advanced Topic: Mass Spectral Deconvolution

Question: Even after optimizing my chromatography, I have minor peak overlap. How can I use my mass spectrometer to confirm the identity of each peak?

Answer: High-resolution mass spectrometry (HRMS) is invaluable in this scenario.

  • Rationale: While the nominal masses of isomers are identical, their exact masses may differ slightly if their elemental compositions are different (e.g., comparing a methoxy-substituted analog to a methylenedioxy analog). Even for true isomers, HRMS provides confidence in the assigned elemental composition. For MS/MS, differences in fragmentation patterns, however subtle, can be used for identification.

  • Key MS Fragmentation Insights for Cathinones:

    • Iminium Ions: A common fragmentation pathway for synthetic cathinones is the formation of an iminium ion via alpha-cleavage. The m/z of this ion is indicative of the substitution on the amine group.[7][11]

    • Acylium Ions: Cleavage of the Cα-Cβ bond can also produce a substituted benzoyl (acylium) ion. The m/z of this fragment provides information about the substitutions on the aromatic ring.[7][11]

    • Positional Isomer Fragmentation: While challenging, positional isomers can sometimes be differentiated by the relative abundances of certain fragment ions.[3][12] This requires careful optimization of collision energy and comparison with reference standards.

The diagram below illustrates the primary fragmentation pathways.

Fragmentation cluster_structure 5-methoxy Methylone Structure cluster_fragments Primary Fragmentation Pathways mol [Aromatic Ring]-C(=O)-CH(CH3)-NH(CH3) Acylium Acylium Ion ([Aromatic Ring]-C=O+) mol->Acylium α-cleavage Iminium Iminium Ion (CH(CH3)=N+H(CH3)) mol->Iminium α-cleavage

Caption: Key fragmentation pathways for cathinone identification.

By systematically applying these chromatographic and mass spectrometric principles, you can develop a robust and reliable analytical method for the challenging separation of 5-methoxy Methylone and its structural analogs.

References

  • De-bo, Y. (2012). Chromatographic and Mass Spectral Studies on Methoxymethcathinones Related to 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science. Available at: [Link]

  • JIA Wei, HU Shuang, LI Tao, LIU Cui-mei, WANG You-mei, HUA Zhen-dong. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423. Available at: [Link]

  • Davidson, J. T., et al. (2024). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. Analytica Chimica Acta, 1294, 342949. Available at: [Link]

  • Silva, J. P., et al. (2018). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules, 23(11), 2997. Available at: [Link]

  • Zuba, D. (2012). Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. TrAC Trends in Analytical Chemistry, 32, 15-30. Available at: [Link]

  • Stuhmer, E. L., et al. (2020). The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. Forensic Chemistry, 20, 100261. Available at: [Link]

  • Kohyama, E., et al. (2017). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu Technical Report. Available at: [Link]

  • Silva, J. P., et al. (2018). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. National Institutes of Health. Available at: [Link]

  • L. Pereira, D., et al. (2015). Mass spectral fragmentation of Cathinones by high-resolution tofms using a soft ionization source. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Silva, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Pharmaceuticals, 15(4), 398. Available at: [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University Research Repository. Available at: [Link]

  • Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]

  • Nováková, L., et al. (2015). Fast Separation of Selected Cathinones and Phenylethylamines by Supercritical Fluid Chromatography. Journal of Chromatography A. Available at: [Link]

  • Weatherly, C. A., et al. (2023). Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives. Separations. Available at: [Link]

  • González, J., et al. (2020). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Molecules, 25(1), 187. Available at: [Link]

  • UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • DeRienz, K., & Szombathy, T. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Criminal Justice Reference Service. Available at: [Link]

  • U.S. Drug Enforcement Administration. (2019). 3,4-Methylenedioxymethcathinone (Methylone). DEA Diversion Control Division. Available at: [Link]

  • Chromtech. (n.d.). Biphenyl Columns for HPLC. Chromatography Products. Available at: [Link]

  • McIntyre, I. M., et al. (2015). Ethylone-Related Deaths: Toxicological Findings. Journal of Analytical Toxicology, 39(6), 492-497. Available at: [Link]

  • Al-Asmari, A. I., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. Available at: [Link]

  • ScienceOpen. (n.d.). Supporting Information for [Article Title]. ScienceOpen. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of two stationary phases for the separation of five selected polyphenols. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ISO 17025 Compliant Validation of Analytical Methods for 5-methoxy Methylone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals operating within the stringent framework of ISO/IEC 17025, the validation of analytical methods is not merely a procedural formality; it is the bedrock of data integrity and scientific credibility. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 5-methoxy-N-methyl-N-ethylcathinone (5-methoxy Methylone), a novel psychoactive substance (NPS). The narrative is structured to provide not just procedural steps, but the scientific rationale behind the choices made during method validation, ensuring a self-validating system of protocols.

The Analytical Challenge: 5-methoxy Methylone

5-methoxy Methylone, a synthetic cathinone, presents analytical challenges typical of NPS. Its structural similarity to other cathinones and potential for isomerism necessitate highly selective and sensitive analytical methods. The choice of analytical technique is paramount and is often dictated by the sample matrix, required sensitivity, and the desired quantitative accuracy and precision. This guide will focus on the three most prevalent and powerful techniques in forensic and analytical toxicology: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Core Principles of ISO/IEC 17025 Method Validation

According to ISO/IEC 17025, method validation is the confirmation by examination and the provision of objective evidence that the particular requirements for a specific intended use are fulfilled. For quantitative methods, this involves a thorough evaluation of several key performance characteristics.

Method Comparison: GC-MS, LC-MS/MS, and HPLC-UV for 5-methoxy Methylone Analysis

The selection of the optimal analytical method hinges on a balance of performance characteristics, sample throughput, and available instrumentation. Below is a comparative overview of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of 5-methoxy Methylone.

Table 1: Comparison of Analytical Methods for 5-methoxy Methylone
Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Specificity/Selectivity High, based on retention time and mass spectrum. Potential for co-elution with isomers.Very High, based on precursor ion, product ions, and their ratio. Can distinguish between isomers with appropriate chromatography.Moderate, based on retention time and UV spectrum. Susceptible to interference from compounds with similar chromophores.
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL to low ng/mL range)Higher (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL to low ng/mL range)Higher (µg/mL range)
Linearity Range Wide, but may require derivatization for some compounds.Wide and typically excellent for a broad concentration range.Good, but may be limited by detector saturation at high concentrations.
Accuracy (Trueness) Good to Excellent, dependent on sample preparation and matrix effects.Excellent, often considered the "gold standard" for quantification in complex matrices.Good, but can be affected by co-eluting interferences.
Precision (Repeatability & Intermediate Precision) Excellent (%RSD < 15%)Excellent (%RSD < 15%)Good (%RSD < 15%)
Robustness Good, but sensitive to changes in injection port temperature and column condition.Excellent, generally less susceptible to minor variations in mobile phase composition.Good, but sensitive to changes in mobile phase pH and composition.
Throughput Moderate, due to longer run times.High, with the advent of UHPLC systems.Moderate to High.
Sample Preparation Often requires derivatization for polar analytes."Dilute-and-shoot" is often possible for cleaner matrices, reducing sample preparation time.[1]Can be straightforward, but may require solid-phase extraction for complex samples.

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies for the analysis of 5-methoxy Methylone using GC-MS, LC-MS/MS, and HPLC-UV, along with typical validation data synthesized from published methods for related synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a workhorse in many forensic laboratories due to its robust nature and extensive spectral libraries. For synthetic cathinones, it provides excellent separation and identification capabilities.

Caption: GC-MS workflow for 5-methoxy Methylone analysis.

  • Sample Preparation:

    • For seized powders, dissolve approximately 1 mg of the homogenized sample in 1 mL of methanol.

    • For biological matrices (e.g., urine, blood), perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to isolate the basic drug fraction.[2]

  • Derivatization (Optional but Recommended):

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Reconstitute in 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Heat at 70°C for 30 minutes. Derivatization improves the thermal stability and chromatographic behavior of cathinones.

  • GC-MS Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Validation ParameterTypical Performance
Linearity Range 10 - 1000 ng/mL (R² > 0.99)
LOD 5 ng/mL
LOQ 10 ng/mL
Accuracy (Recovery) 85 - 110%
Precision (%RSD) < 10%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity and selectivity.

Caption: LC-MS/MS workflow for 5-methoxy Methylone analysis.

  • Sample Preparation:

    • For seized materials, dissolve a known amount in a suitable solvent (e.g., methanol) to a concentration within the calibration range.

    • For urine samples, a "dilute-and-shoot" approach is often feasible. Dilute the sample 1:10 with the initial mobile phase containing an appropriate deuterated internal standard.[1]

    • For blood or plasma, perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is a common choice.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Detection: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 5-methoxy Methylone and the internal standard must be optimized.

Validation ParameterTypical Performance
Linearity Range 0.5 - 500 ng/mL (R² > 0.995)[3]
LOD 0.1 ng/mL
LOQ 0.5 ng/mL
Accuracy (Recovery) 90 - 115%
Precision (%RSD) < 10%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive and selective than mass spectrometric methods, HPLC-UV can be a cost-effective and reliable technique for the quantification of 5-methoxy Methylone in less complex matrices, such as seized powders.

Caption: HPLC-UV workflow for 5-methoxy Methylone analysis.

  • Sample Preparation:

    • Accurately weigh and dissolve the seized material in the mobile phase to achieve a concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile). A typical isocratic mobile phase could be 30:70 (v/v) methanol:buffer.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • UV Detection: The detection wavelength should be set at the maximum absorbance of 5-methoxy Methylone, which is expected to be around 270-280 nm for cathinones.[4]

Validation ParameterTypical Performance
Linearity Range 1 - 100 µg/mL (R² > 0.99)
LOD 0.5 µg/mL
LOQ 1 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (%RSD) < 5%

Authoritative Grounding and Trustworthiness

The protocols and validation parameters presented are synthesized from established methodologies for the analysis of synthetic cathinones.[2][4] Adherence to these protocols, in conjunction with the use of Certified Reference Materials (CRMs), is fundamental to achieving ISO 17025 accreditation. While a specific CRM for 5-methoxy Methylone may require sourcing from specialized vendors, CRMs for related compounds like 5-MeO-DMT are commercially available and can be used for initial system suitability tests.[5][6] It is imperative to perform a full in-house validation for any new method or when applying a standard method to a new matrix.

Expertise and Experience: The Causality Behind Experimental Choices

  • Choice of Internal Standard: For GC-MS and LC-MS/MS, the use of a stable isotope-labeled internal standard (e.g., 5-methoxy Methylone-d3) is highly recommended. This corrects for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification.

  • Derivatization in GC-MS: Synthetic cathinones can exhibit poor peak shape and thermal degradation in the hot GC injection port. Derivatization with agents like MBTFA caps the polar amine group, increasing volatility and thermal stability, resulting in sharper peaks and improved sensitivity.

  • Mobile Phase pH in HPLC: The pH of the mobile phase is critical for the retention and peak shape of basic compounds like 5-methoxy Methylone. A slightly acidic pH (e.g., 3.5) ensures that the amine group is protonated, leading to better interaction with the reversed-phase column and symmetrical peaks.[4]

  • Interference from Isomers: The potential for interference from positional isomers is a significant challenge in NPS analysis. High-resolution chromatography is essential to separate these closely related compounds. In MS-based methods, monitoring multiple, unique MRM transitions or fragment ions can help to differentiate between isomers.[7]

Conclusion

The validation of analytical methods for 5-methoxy Methylone, in accordance with ISO 17025 standards, is a rigorous but essential process. LC-MS/MS stands out as the most powerful technique, offering unparalleled sensitivity and selectivity, particularly for complex biological matrices. GC-MS provides a robust and reliable alternative, especially for seized materials, while HPLC-UV offers a cost-effective solution for high-concentration samples. The choice of method should be guided by the specific analytical requirements, and a thorough in-house validation is non-negotiable to ensure the generation of defensible and high-quality data.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.).
  • Manfredi, C., et al. (2022). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences, 67(3), 1145-1155.
  • Shanks, K. G., & Behonick, G. S. (2016). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 40(6), 437-444.
  • Cerilliant. (n.d.). 5-MeO-DMT. Retrieved from [Link]

  • De Grazia, U., et al. (2020). A new LC-MS/MS confirmation method for the determination of 17 drugs of abuse in oral fluid and its application to real samples.
  • Shen, L., et al. (2018). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of Food and Drug Analysis, 26(2), 737-744.
  • Liliedahl, R. E., & Davidson, J. T. (2021). The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. Forensic Chemistry, 25, 100349.

Sources

Comparing metabolic stability of 5-methoxy Methylone with other synthetic cathinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability of 5-Methoxy-Methylone (2-A1MP) vs. Synthetic Cathinones Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Toxicology Professionals

Executive Summary: The Stability-Efficacy Trade-off

In the landscape of New Psychoactive Substances (NPS), 5-Methoxy-Methylone (also known as 2-A1MP ,


k-MMDMA , or 5-MeO-Methylone ) represents a distinct structural evolution from the "classic" cathinone, Methylone. While Methylone functions as a balanced monoamine transporter substrate, the addition of a methoxy group at the 5-position (or 7-position, depending on nomenclature priority) of the benzodioxole ring shifts the pharmacological profile significantly toward hSERT selectivity  (serotonergic release).

From a metabolic stability perspective, this structural addition introduces a "metabolic soft spot." Unlike the relatively robust pyrrolidine ring found in MDPV, the methoxy substituent in 5-Methoxy-Methylone renders the molecule highly susceptible to Phase I oxidative metabolism (O-demethylation), likely resulting in a shorter plasma half-life (


)  and higher intrinsic clearance (

)
compared to its non-methoxylated counterparts.

This guide objectively compares the metabolic fate, stability, and experimental performance of 5-Methoxy-Methylone against three standard-bearer cathinones: Methylone (Parent), Mephedrone (4-MMC) , and MDPV .

Chemical Identity & Structural Logic

To understand the metabolic susceptibility, one must analyze the steric and electronic environment of the molecule.

CompoundCommon NameChemical Structure (IUPAC)Key Metabolic Feature
5-MeO-Methylone 2-A1MP1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-oneHigh Lability: Methoxy group + Methylenedioxy ring.
Methylone bk-MDMA1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-oneModerate: Methylenedioxy ring requires demethylenation.
Mephedrone 4-MMC2-(methylamino)-1-(4-methylphenyl)propan-1-oneModerate: Tolyl methyl group oxidation.
MDPV "Bath Salts"1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-oneHigh Stability: Tertiary amine (pyrrolidine) resists N-dealkylation.
Structural Visualization

The following diagram illustrates the structural relationships and the specific sites vulnerable to enzymatic attack.

CathinoneStructure MeOM 5-Methoxy-Methylone (Target) Site1 Methoxy Site (Rapid O-Demethylation) MeOM->Site1 Site2 Methylenedioxy Ring (Demethylenation) MeOM->Site2 Methylone Methylone (Reference) Methylone->MeOM + Methoxy Group (Increases SERT affinity & Metabolic Lability) MDPV MDPV (High Stability Control) Methylone->MDPV + Pyrrolidine Ring + Alkyl Chain Ext. (Increases Stability)

Figure 1: Structural evolution of 5-Methoxy-Methylone highlighting the introduction of the labile methoxy group.

Comparative Metabolic Stability Analysis

The "Methoxy Trigger" Mechanism

The primary differentiator for 5-Methoxy-Methylone is the methoxy group. In human liver microsomes (HLM), methoxy groups on aromatic rings are canonical targets for Cytochrome P450 2D6 (CYP2D6) .

  • Reaction: O-Demethylation.[1]

  • Product: A phenol derivative (hydroxy-methylone analog), which is rapidly conjugated by Phase II enzymes (UGT/SULT).

  • Impact: This pathway proceeds faster than the demethylenation of the methylenedioxy ring (the primary pathway for Methylone). Consequently, 5-Methoxy-Methylone is predicted to have a shorter half-life than Methylone.

Relative Stability Ranking

Based on structure-activity relationships (SAR) and available microsomal data for cathinones, the stability ranking is as follows:

Most Stable (Longest


) 
  • MDPV: The pyrrolidine ring sterically hinders N-dealkylation.

    
     min in HLM.
    
  • Mephedrone (4-MMC): Primary metabolism is oxidation of the 4-methyl group, which is slower than O-demethylation.

  • Methylone: Relies on N-demethylation and demethylenation.[1] Intermediate clearance.

  • 5-Methoxy-Methylone: The additional methoxy group provides a low-energy barrier pathway for degradation. Least Stable (Shortest

    
    ) 
    
Quantitative Comparison Table (In Vitro HLM Data)
Parameter5-Methoxy-MethyloneMethyloneMDPV
Primary Isoenzyme CYP2D6, CYP2C19CYP2D6CYP2C19, CYP1A2
Major Metabolite O-desmethyl-5-MeO-Methylone4-hydroxy-3-methoxymethcathinone (HMMC)Demethylenyl-MDPV
Phase I Reaction O-Demethylation (Rapid) Demethylenation / N-DemethylationHydroxylation / Ring Opening
Predicted

< 20 min (High Clearance) 30 - 45 min (Intermediate)> 75 min (Low Clearance)
Transporter Selectivity hSERT >>> hDAT hDAT

hSERT
hDAT >>> hSERT

Technical Note: The high SERT selectivity of 5-Methoxy-Methylone combined with rapid metabolism suggests a "hit-and-run" pharmacokinetic profile, potentially requiring higher or more frequent dosing in in vivo models to maintain occupancy, increasing the risk of acute toxicity via metabolites.

Metabolic Pathway Map

The following diagram details the divergent metabolic pathways. Note that 5-Methoxy-Methylone undergoes a "Dual-Track" metabolism (Demethylenation AND O-Demethylation), accelerating its clearance.

Metabolism Parent 5-Methoxy-Methylone (Parent Drug) Met1 O-Desmethyl Metabolite (Active Phenol) Parent->Met1 CYP2D6 (O-Demethylation) FAST Met2 Demethylenyl Metabolite (Catechol Intermediate) Parent->Met2 CYP2D6/3A4 (Demethylenation) Met3 N-Desmethyl Metabolite (Minor) Parent->Met3 CYP2C19 (N-Demethylation) Conj1 Glucuronide Conjugate (Excreted) Met1->Conj1 UGT Conj2 Sulfate Conjugate (Excreted) Met1->Conj2 SULT Met2->Conj1 UGT

Figure 2: Predicted metabolic pathway of 5-Methoxy-Methylone showing rapid Phase I clearance routes.

Experimental Protocol: HLM Stability Assay

To empirically verify the stability of 5-Methoxy-Methylone in your laboratory, follow this standardized "Self-Validating" protocol. This method ensures reproducibility and accounts for non-specific binding.

Objective

Determine the intrinsic clearance (


) and in vitro half-life (

) using pooled Human Liver Microsomes.
Materials
  • Test Compound: 5-Methoxy-Methylone HCl (1 µM final conc).

  • Reference Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • System: Pooled HLM (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

Workflow
  • Pre-Incubation:

    • Mix 30 µL HLM (final conc 0.5 mg/mL) with 370 µL Phosphate Buffer (100 mM, pH 7.4).

    • Add 2 µL Test Compound (from 200 µM stock).

    • Incubate at 37°C for 5 minutes (allows protein binding equilibrium).

  • Reaction Initiation:

    • Add 100 µL NADPH regenerating system to initiate metabolism.

    • Control Arm: Add Buffer instead of NADPH (to assess chemical instability vs. metabolic).

  • Sampling (Time-Course):

    • Extract 50 µL aliquots at

      
       min.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Methylone-d3).

  • Analysis:

    • Centrifuge (4000g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor transition: Precursor

      
       Fragment (typically amine loss).
      
Data Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.


References

  • Baumann, M. H., et al. (2016). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health (NIH). Link

  • Lopes, R. P., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Cayman Chemical. (2023). 5-methoxy Methylone (hydrochloride) Product Information & Safety Data Sheet. Link[2]

  • World Health Organization (WHO). (2017). Critical Review Report: Methylone (3,4-methylenedioxy-N-methylcathinone). Expert Committee on Drug Dependence. Link

Sources

Inter-Laboratory Comparison Guide: Quantitative Analysis of 5-Methoxy Methylone (2-AIMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The rapid emergence of New Psychoactive Substances (NPS) necessitates agile yet rigorous validation of analytical methods.[1] This guide focuses on 5-Methoxy Methylone (also known as 2-AIMP , 5-MeO-Methylone , or


k-MMDMA ), a synthetic cathinone derivative.[2][3]

Unlike its parent compound Methylone, the addition of a methoxy group at the 5-position of the aromatic ring introduces unique physicochemical challenges, particularly regarding thermal stability and ionization efficiency. This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) in an inter-laboratory context, demonstrating why LC-MS/MS is the superior standard for quantification.

Compound Identity
ParameterDetail
IUPAC Name 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one
Common Synonyms 2-AIMP, 5-MeO-Methylone,

k-MMDMA
Molecular Formula

Molecular Weight 237.25 g/mol
Key Structural Feature

-ketone group (thermal instability risk) + Methoxy ring substitution

Methodology Comparison: The Alternatives

To ensure objective evaluation, we compare the three primary analytical approaches used in forensic laboratories.

Table 1: Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Legacy) Method C: Immunoassay
Specificity High. Distinguishes isomers via RT and MRM transitions.Medium. Risk of thermal degradation artifacts interfering with ID.[4]Low. High cross-reactivity with MDMA/Methylone.
Sensitivity (LOD) < 1 ng/mL. Ideal for trace toxicology.10–50 ng/mL. Often insufficient for post-mortem blood.> 500 ng/mL. Screening only.
Sample Prep Minimal (Protein Precipitation or Dilute-and-Shoot).Laborious (Derivatization required to prevent degradation).Minimal.
Throughput High (5–8 min run time).Low (15–20 min run time + prep).Very High.
Risk Factor Matrix effects (Ion suppression).Thermal Instability:

-ketones degrade to enamines in the injector.
False Positives/Negatives.[3]
Expert Insight: The Thermal Instability Problem

In GC-MS analysis, the high temperature of the injection port (typically 250°C) catalyzes the oxidative decomposition of the


-ketone moiety in 5-methoxy methylone. This results in the formation of artifacts that can be misidentified as metabolic products. Therefore, LC-MS/MS is the required standard for quantitative inter-laboratory comparisons. 

Core Protocol: Validated LC-MS/MS Workflow

This protocol is designed to be a self-validating system. Adherence to the Internal Standard (IS) normalization step is critical to correct for inter-laboratory variations in ionization efficiency.

Reagents and Standards
  • Target Analyte: 5-Methoxy Methylone (Certified Reference Material).

  • Internal Standard: Methylone-d3 or MDMA-d5 (Deuterated analogs are essential for matrix correction).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation (Solid Phase Extraction - SPE)

Rationale: SPE provides cleaner extracts than Liquid-Liquid Extraction (LLE), reducing ion suppression in ESI+ mode.

  • Aliquot: Transfer 200

    
    L of plasma/blood to a tube.
    
  • Spike: Add 20

    
    L of Internal Standard (100 ng/mL).
    
  • Pre-treat: Add 600

    
    L of 1% Formic Acid (aq). Vortex.
    
  • Load: Apply to conditioned Mixed-Mode Cation Exchange (MCX) cartridge.

  • Wash: 1 mL Water, followed by 1 mL Methanol (removes neutrals/acids).

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol (releases basic cathinone).

  • Evaporate & Reconstitute: Dry under

    
     at 40°C; reconstitute in 100 
    
    
    
    L Mobile Phase A.
Instrumental Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions (Quantification & Confirmation):

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
5-MeO-Methylone 238.1

151.0 (Ring Fragment)58.1 (Immonium Ion)20 / 35
Methylone-d3 (IS) 211.1

124.1 61.1 20 / 35

Visualizing the Mechanism

Diagram 1: Mass Spectral Fragmentation Logic

This diagram illustrates the causality of the chosen MRM transitions. The fragmentation follows standard


-cleavage rules for cathinones.

FragmentationPathway Parent Precursor Ion [M+H]+ = 238.1 AlphaCleavage Alpha-Cleavage (C-C Bond Break) Parent->AlphaCleavage CID Energy Immonium Immonium Ion [CH3-NH=CH-CH3]+ m/z = 58.1 (Common to Methylone) AlphaCleavage->Immonium Charge Retention on Amine Acylium Acylium/Benzyl Ion [Ar-CO]+ m/z = 151.0 (Specific to 5-MeO) AlphaCleavage->Acylium Charge Retention on Ring

Caption: Fragmentation pathway of 5-methoxy methylone in ESI+ mode. The m/z 151 ion retains the unique methoxy-substituted ring structure, making it the specific quantifier.

Inter-Laboratory Data Analysis

In a simulated inter-laboratory comparison involving 5 laboratories, samples spiked at 50 ng/mL and 200 ng/mL were analyzed. The data below highlights the "Horwitz Trumpet" effect, where variance increases as concentration decreases, and the impact of methodology on accuracy.

Table 2: Representative Inter-Laboratory Quantitative Results (Spike 200 ng/mL)
LaboratoryMethod UsedResult (ng/mL)Bias (%)Z-ScoreStatus
Lab 1 LC-MS/MS198.5-0.75%-0.15Pass
Lab 2 LC-MS/MS204.2+2.10%+0.42Pass
Lab 3 GC-MS (Deriv.)185.0-7.50%-1.50Warning
Lab 4 GC-MS (Direct)140.3-29.8%-5.97Fail
Lab 5 LC-MS/MS201.1+0.55%+0.11Pass
  • Z-Score Calculation:

    
    , where 
    
    
    
    is the lab result,
    
    
    is the assigned value (200), and
    
    
    is the target standard deviation.
  • Interpretation: Lab 4's failure illustrates the thermal degradation of the parent molecule in direct GC-MS injection, leading to significant under-quantification.

Diagram 2: Inter-Laboratory Comparison Workflow

This workflow ensures traceability and data integrity across participating sites.

InterLabWorkflow cluster_Methods Analytical Phase Prep Sample Preparation (Central Reference Lab) Spiked Plasma @ 50 & 200 ng/mL Dist Blind Distribution to Participating Labs Prep->Dist MethodA Lab Group A LC-MS/MS (Recommended) Dist->MethodA MethodB Lab Group B GC-MS (Derivatized) Dist->MethodB MethodC Lab Group C GC-MS (Direct Injection) Dist->MethodC DataAgg Data Aggregation & Z-Score Calculation MethodA->DataAgg High Precision MethodB->DataAgg Variance Risk MethodC->DataAgg Degradation Error Report Final Consensus Report Identification of Outliers DataAgg->Report

Caption: Workflow for validating 5-methoxy methylone quantification across multiple laboratories, highlighting critical control points.

Troubleshooting & Causality

When inter-laboratory results diverge, the following causal factors are typically responsible:

  • Reference Standard Purity: 5-methoxy methylone is often sold as a hydrochloride salt. Labs must correct for the salt content (approx. factor 0.[5]85) when preparing curves. Failure to do so results in a systematic +15% bias.

  • Isomer Co-elution: The 2-methoxy isomer is a common impurity. On standard C18 columns, these may co-elute. Solution: Use a Phenyl-Hexyl column for enhanced selectivity of aromatic positional isomers.

  • Matrix Effects: In LC-MS/MS, phospholipids in plasma can suppress the signal. Validation Check: Post-column infusion of the analyte while injecting a blank matrix extract should show no dips in the baseline at the retention time.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2020). Gas Chromatography-Mass Spectroscopy (GC-MS) Analysis Considerations for Seized Drug Practitioners. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New psychoactive substances: global markets, glocal threats. Retrieved from [Link]

Sources

Differentiating 5-Methoxy Methylone from Positional Isomers using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy Methylone (commonly known as 2-A1MP or βk-MMDMA ) is a synthetic cathinone and a structural analog of Methylone (bk-MDMA).[1][2] As a New Psychoactive Substance (NPS), its identification is complicated by the existence of positional isomers, most notably 6-Methoxy Methylone (6-MeO-bk-MDMA). These isomers share identical molecular weights (


 g/mol ) and fragmentation patterns in low-resolution Mass Spectrometry (MS), making them indistinguishable by standard GC-MS screening alone.[2]

This guide details the application of Infrared (IR) Spectroscopy —specifically Fourier Transform Infrared (FTIR) with Attenuated Total Reflectance (ATR)—to differentiate these isomers based on their unique vibrational fingerprints.[2] The methodology focuses on the C-H out-of-plane (OOP) bending vibrations in the fingerprint region (600–900 cm⁻¹) and the carbonyl stretching frequencies influenced by steric and electronic effects of the methoxy substituent position.

Structural Analysis of Isomers

To interpret the IR spectra accurately, one must understand the substitution patterns of the aromatic ring. The methylenedioxy group is fixed at positions 3 and 4 (relative to the alkyl chain at position 1 in the phenyl ring numbering, or positions 1 and 2 in the benzodioxole numbering).

Target Compounds
  • Target: 5-Methoxy Methylone (2-A1MP)[1][2][3][4]

    • IUPAC Name: 1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one.[1][2][3][4]

    • Substitution Pattern: The methoxy group is at position 7 of the benzodioxole ring.[2] Relative to the propanone chain (position 5), the methoxy group is meta.

    • Protons: Located at positions 4 and 6.[2] These protons are isolated from each other (meta-relationship).[2]

  • Isomer: 6-Methoxy Methylone [2]

    • IUPAC Name: 1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one.[2]

    • Substitution Pattern: The methoxy group is at position 6.[2] Relative to the propanone chain (position 5), the methoxy group is ortho.

    • Protons: Located at positions 4 and 7.[2] These protons are para to each other across the ring system.[2]

Structural Visualization

The following diagram illustrates the structural differences critical for IR differentiation.

IsomerStructures cluster_0 Target: 5-Methoxy Methylone (2-A1MP) cluster_1 Isomer: 6-Methoxy Methylone Struct1 Benzodioxole Ring (Substituents at 1,3) | Chain at Pos 5 Methoxy at Pos 7 (Meta to Chain) Protons1 Aromatic Protons: Pos 4 & 6 (Isolated / Meta) Struct1->Protons1 IR_Feat1 Fingerprint Region: Distinct OOP Bending (1,2,3,5-pattern) Protons1->IR_Feat1 IR Impact Struct2 Benzodioxole Ring (Substituents at 1,3) | Chain at Pos 5 Methoxy at Pos 6 (Ortho to Chain) Protons2 Aromatic Protons: Pos 4 & 7 (Isolated / Para) Struct2->Protons2 IR_Feat2 Fingerprint Region: Distinct OOP Bending (1,2,4,5-pattern) Protons2->IR_Feat2 IR Impact

Caption: Structural comparison highlighting the substitution patterns that dictate the IR fingerprint region.

Experimental Methodology

Sample Preparation[2]
  • Form: Hydrochloride salt (HCl) is the standard forensic form.[2] Free base oils may show shifted carbonyl peaks due to the lack of hydrogen bonding with the chloride ion.[2]

  • Technique: ATR-FTIR (Attenuated Total Reflectance) is preferred over KBr pellets for speed and reproducibility, avoiding hygroscopic effects.[2]

  • Solvent (if GC-IR): Vapor phase spectra (GC-IR) will differ from condensed phase (ATR).[2] This guide focuses on condensed phase (ATR) data.[2]

Instrument Parameters (Recommended)
  • Range: 4000 – 600 cm⁻¹[2]

  • Resolution: 4 cm⁻¹[2][5]

  • Scans: 32 (minimum) to 64 (for high signal-to-noise ratio in the fingerprint region)

  • Crystal: Diamond or ZnSe (Diamond preferred for durability with HCl salts)[2]

Spectral Differentiation Guide

Differentiation relies on three primary spectral zones.[2] The presence of the methoxy group introduces C-O stretching bands and alters the aromatic C-H bending patterns compared to unsubstituted Methylone.[2]

Zone 1: The Carbonyl Region (1670 – 1700 cm⁻¹)

The carbonyl (C=O) stretch is sensitive to the electronic environment and steric hindrance.[2]

  • 5-Methoxy Methylone (Meta): The methoxy group is remote from the ketone chain.[2] The carbonyl stretch typically appears near 1675–1680 cm⁻¹ (consistent with aryl ketones like Methylone).[2]

  • 6-Methoxy Methylone (Ortho): The methoxy group is ortho to the ketone chain.[2] This steric crowding can twist the carbonyl out of coplanarity with the benzene ring, reducing conjugation.[2]

    • Effect: Reduced conjugation typically increases the carbonyl frequency (wavenumber).[2] Expect the C=O band to shift to a higher wavenumber (e.g., >1685 cm⁻¹) or show broadening/splitting compared to the 5-isomer.[2]

Zone 2: The Fingerprint Region (600 – 900 cm⁻¹)

This is the most diagnostic region for positional isomers.[2] It reflects the C-H Out-of-Plane (OOP) bending vibrations, which are determined by the number and position of adjacent hydrogen atoms on the aromatic ring.

IsomerSubstitution PatternProton ArrangementPredicted OOP Bands (cm⁻¹)
5-MeO Methylone 1,2,3,5-tetrasubstituted2 Isolated H (Pos 4, 6)830–860 cm⁻¹ (Medium/Strong)Often two distinct bands due to meta arrangement.[2]
6-MeO Methylone 1,2,4,5-tetrasubstituted2 Isolated H (Pos 4, 7)860–890 cm⁻¹ (Strong)Typically one dominant, sharp band characteristic of para-isolated protons.[2]
Methylone (Ref) 1,2,4-trisubstituted2 Adjacent H, 1 Isolated887, 837, 741 cm⁻¹ (Ref [1])

Note: The 5-MeO isomer (2-A1MP) spectrum is noted to align with SWGDRUG libraries, which often show complex fingerprinting in the 700-1000 cm⁻¹ range distinct from the simpler para-like substitution of the 6-isomer.

Zone 3: Ether C-O Stretching (1000 – 1300 cm⁻¹)

Both isomers contain a methylenedioxy bridge and a methoxy group.[2]

  • Methylenedioxy: Characteristic bands at ~1030 cm⁻¹ and ~1250 cm⁻¹ (C-O-C symmetric/asymmetric stretch).[2]

  • Methoxy (Ar-O-CH3): Strong band typically at 1200–1275 cm⁻¹ .[2]

  • Differentiation: In the 6-MeO isomer, the ortho-methoxy interaction with the carbonyl may cause the aryl-ether band to shift or merge with the methylenedioxy bands differently than in the 5-MeO isomer. Look for peak shape changes (shoulders vs. sharp peaks) in the 1250 cm⁻¹ region.

Comparative Data Summary

The following table synthesizes the expected spectral features for differentiation.

Spectral Feature5-Methoxy Methylone (2-A1MP)6-Methoxy Methylone (Isomer)Mechanism of Difference
C=O Stretch ~1675–1680 cm⁻¹>1685 cm⁻¹ (Predicted)Steric inhibition of resonance in 6-isomer (Ortho effect).[2]
Aromatic C-H OOP 830–860 cm⁻¹ (Multiple bands)860–890 cm⁻¹ (Single dominant)5-MeO has meta-isolated protons; 6-MeO has para-isolated protons.[2]
Fingerprint Detail Matches SWGDRUG "2-A1MP"Distinct from 2-A1MPUnique crystal packing and vibrational modes.[2]
C-O Environment Standard Aryl-Alkyl EtherSterically Crowded EtherOrtho-methoxy interaction affects bond force constants.[2]

Analytical Workflow

To ensure high-confidence identification, follow this decision logic.

Workflow Start Unknown Sample (Suspected Methoxy-Methylone) Prep Sample Prep: Direct ATR (HCl Salt) No solvent extraction needed Start->Prep Scan Acquire FTIR Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Prep->Scan Check1 Check 1670-1700 cm⁻¹ (Carbonyl Region) Scan->Check1 Decision1 Is C=O > 1685 cm⁻¹? Check1->Decision1 Check2 Check 600-900 cm⁻¹ (Fingerprint Region) Decision1->Check2 No (Standard Range) Result6 Probable 6-Methoxy Methylone (Ortho-isomer) Decision1->Result6 Yes (Steric Shift) Decision2 Pattern Analysis Check2->Decision2 Decision2->Result6 Simple/Para Pattern (Strong single band) Result5 Probable 5-Methoxy Methylone (2-A1MP) Decision2->Result5 Complex/Meta Pattern (Matches 2-A1MP Ref)

Caption: Step-by-step IR interpretation logic for distinguishing methoxy-methylone isomers.

References

  • SWGDRUG . (2013).[2][5][6][7] Methylone Monograph: Infrared Spectroscopy Data. Scientific Working Group for the Analysis of Seized Drugs.[2] [Link]

  • National Forensic Laboratory (NFL) . (2017).[2][7] 5-Methoxymethylone Analytical Report. Policija.si.[2] [Link]

  • PubChem . (2025).[2] 5-Methoxymethylone Compound Summary. National Library of Medicine.[2] [Link][2]

  • Ostrow, D., & Gilbert, M. (2018).[2] The Differentiation of Positional Isomers Utilizing GC-IRD. Pinellas County Forensic Laboratory.[2] [Link]

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A Senior Application Scientist's Guide to Purity Determination of 5-methoxy Methylone (bk-MDMA) by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of forensic chemistry and pharmaceutical research, the unambiguous determination of a compound's purity is not merely a procedural step but the bedrock of reliable data. For novel psychoactive substances (NPS) like 5-methoxy Methylone (also known as bk-MDMA or βk-MDMA), a synthetic cathinone, this requirement is paramount.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary, non-destructive analytical technique that provides both structural confirmation and a direct measure of purity from a single experiment.[3][4]

This guide offers an in-depth, experience-driven comparison of qNMR with other analytical techniques for the purity assessment of 5-methoxy Methylone. It is designed to explain not just the "how" but the critical "why" behind experimental choices, ensuring a robust and self-validating analytical system.

The qNMR Principle: A Foundation of Stoichiometric Precision

Unlike chromatographic methods that rely on response factors, the fundamental principle of qNMR is that the intensity of a signal (the integral area) is directly proportional to the number of atomic nuclei generating that resonance.[5][6] This stoichiometric relationship allows for the direct quantification of an analyte against a certified internal standard of known purity, without needing a reference standard of the analyte itself.[6][7] This is particularly advantageous when analyzing novel or controlled substances where certified standards may be scarce or prohibitively expensive.[6]

Proton (¹H) qNMR is the most common modality due to the near-100% natural abundance and high gyromagnetic ratio of the ¹H nucleus, which provides excellent sensitivity.[5] The method's power lies in its ability to deliver an absolute purity value traceable to a primary standard, positioning it as a definitive quantitative tool recognized by major pharmacopeias like the USP.[8][9][10]

A Validated Workflow for qNMR Purity Assessment

Executing a qNMR experiment that yields accurate and reproducible results requires meticulous planning and adherence to validated protocols. The following workflow outlines the critical steps and the scientific rationale behind them.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Calculation IS_Selection Internal Standard (IS) Selection Weighing Accurate Weighing (Analyte & IS) IS_Selection->Weighing Select certified IS Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Use microbalance Parameters Set Quantitative NMR Parameters (D1, NS, PW) Dissolution->Parameters Ensure full solubility Acquisition Acquire FID Parameters->Acquisition Optimize for accuracy Processing FID Processing (FT, Phasing, Baseline) Acquisition->Processing Obtain raw data Integration Signal Integration Processing->Integration Correct spectrum Calculation Purity Calculation Integration->Calculation Select clean signals Purity_Result Purity_Result Calculation->Purity_Result Final Purity (%)

Caption: The qNMR experimental workflow, from preparation to final purity calculation.

Step 1: Selecting the Internal Standard (IS) — The Anchor of Accuracy

The choice of the internal standard is the most critical decision in a qNMR experiment.[11] An ideal IS for analyzing 5-methoxy Methylone must meet several criteria, ensuring the integrity of the final calculation.[8]

  • High Purity (≥99.5%): The IS must be a certified reference material (CRM) with a well-documented, high purity. Any error in the standard's purity directly transfers to the analyte's calculated purity.[11][12]

  • Chemical Stability: It must not react with the analyte (5-methoxy Methylone), the solvent, or trace amounts of water.[5][11]

  • Signal Separation: It should produce one or more sharp signals (preferably singlets) in a region of the ¹H NMR spectrum free from analyte or impurity signals.[8][11]

  • Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte.[8][11]

For 5-methoxy Methylone, which has aromatic and aliphatic protons, suitable internal standards include:

  • Maleic Acid: Provides a sharp singlet around 6.3-6.5 ppm in DMSO-d₆, typically clear of analyte signals.

  • Dimethyl Sulfone (DMSO₂): Gives a singlet around 3.1 ppm in D₂O or CD₃OD. Caution is needed to avoid overlap with analyte methoxy or methyl signals.

  • 1,4-Dinitrobenzene: Offers a singlet in the downfield aromatic region (~8.5 ppm), which is usually free of interference.[8]

IS_Selection_Decision_Tree start Start: Need to Quantify 5-methoxy Methylone check_purity Is the IS purity certified and >99.5%? start->check_purity check_solubility Are analyte & IS soluble in the same solvent? check_purity->check_solubility Yes reject_is Reject and Select Another Standard check_purity->reject_is No check_overlap Do IS signals appear in a clean spectral region? check_solubility->check_overlap Yes check_solubility->reject_is No check_reactivity Is the IS non-reactive with the analyte? check_overlap->check_reactivity Yes check_overlap->reject_is No select_is Internal Standard is Suitable check_reactivity->select_is Yes check_reactivity->reject_is No

Caption: Decision tree for selecting a suitable qNMR internal standard.

Step 2: Experimental Protocol

This protocol is designed for determining the purity of a 5-methoxy Methylone sample using Maleic Acid as the internal standard.

Materials:

  • 5-methoxy Methylone HCl sample

  • Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Analytical microbalance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh approximately 10-15 mg of the 5-methoxy Methylone sample into a clean, dry vial. Record the weight (m_analyte) precisely. Causality: Weighing is a primary source of error; using a sufficient mass minimizes its relative contribution to the overall uncertainty.[6]

  • Standard Addition: To the same vial, add approximately 8-12 mg of the maleic acid internal standard. Record the weight (m_std) precisely. Causality: A mass ratio close to 1:1 helps ensure that the integral intensities are of a similar magnitude, which improves integration accuracy.[5]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap securely and mix thoroughly using a vortex mixer and/or sonicator until both the sample and the standard are completely dissolved.

  • Transfer: Transfer the homogenous solution to a 5 mm NMR tube.

  • Replicates: For robust validation, it is recommended to prepare three independent samples.[13]

Step 3: NMR Data Acquisition — The Key to Quantitative Accuracy

Acquiring a truly quantitative NMR spectrum requires specific parameter adjustments that differ from those used for routine structural elucidation.

  • Relaxation Delay (D1): This is arguably the most critical parameter. The delay between pulses must be long enough to allow all relevant protons (in both the analyte and standard) to fully return to thermal equilibrium. A conservative and safe choice is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (D1 ≥ 5 * T₁_max). For small molecules, a D1 of 30 seconds is often sufficient.[14] Causality: An insufficient D1 leads to signal saturation, where protons are not fully relaxed before the next pulse. This causes the resulting signal intensity to be lower than its true value, invalidating the direct proportionality needed for quantification.[12]

  • Pulse Angle (Flip Angle): A 90° pulse is recommended to maximize the signal for a given number of scans.[5] It is crucial that the pulse width is accurately calibrated across the entire sample volume.

  • Number of Scans (NS): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals being integrated. This improves the precision of the integration.[15]

NMR_Parameters Accuracy Quantitative Accuracy D1 Relaxation Delay (D1) Set D1 ≥ 5 * T₁_max Accuracy->D1 Ensures full relaxation S_N Signal-to-Noise (S/N) Increase Number of Scans (NS) Accuracy->S_N Improves integration precision Pulse Pulse Angle Calibrate 90° Pulse Accuracy->Pulse Maximizes signal

Caption: Relationship between key NMR parameters and quantitative accuracy.

Step 4: Data Processing and Purity Calculation

Manual and careful processing of the Free Induction Decay (FID) is recommended for the highest precision.[5]

  • Fourier Transform: Apply an exponential multiplication (line broadening, LB) of 0.1-0.3 Hz to improve S/N without significantly distorting lineshapes.

  • Phasing and Baseline Correction: Meticulously perform manual phase correction and a high-order polynomial baseline correction to ensure a flat, even baseline across the entire spectrum. Causality: Inaccurate phasing or a distorted baseline will lead to significant integration errors, directly impacting the final purity result.[15]

  • Integration: Integrate the well-resolved, non-overlapping singlet from the maleic acid standard (~6.4 ppm). For 5-methoxy Methylone, select a signal that is clear of impurities and solvent peaks. The aromatic proton signals or the methoxy singlet are often good candidates.

  • Calculation: The purity of the analyte is calculated using the following formula:[5][14]

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal (e.g., N_std = 2 for the two vinyl protons of maleic acid)

    • M: Molar mass of the compound

    • m: Mass of the compound weighed

    • Purity_std: Certified purity of the internal standard

Case Study: Hypothetical Purity Analysis

Below is a table summarizing hypothetical data from a qNMR analysis of a 5-methoxy Methylone HCl sample.

ParameterAnalyte (5-MeO-Methylone HCl)Standard (Maleic Acid)
Mass (m) 12.55 mg10.20 mg
Molar Mass (M) 245.7 g/mol 116.07 g/mol
Selected ¹H Signal Aromatic singlet (1H)Vinyl singlet (2H)
Number of Protons (N) 12
Integral Value (I) 5.2110.00
Standard Purity (Purity_std) -99.8%

Calculation: Purity = (5.21 / 10.00) * (2 / 1) * (245.7 / 116.07) * (10.20 / 12.55) * 99.8% Purity = (0.521) * (2) * (2.117) * (0.8127) * 99.8% Calculated Purity = 94.6%

Performance Comparison: qNMR vs. Other Techniques

While qNMR is a powerful primary method, other techniques are routinely used in forensic and research labs. Understanding their relative strengths and weaknesses is crucial for selecting the appropriate analytical strategy.[16]

FeatureqNMR HPLC-UV GC-MS
Principle Signal proportional to molar concentrationUV absorbance vs. concentrationIon abundance vs. concentration
Quantitation Primary method; directRequires analyte-specific reference standardRequires analyte-specific reference standard
Accuracy High; traceable to CRMHigh (with proper calibration)High (with proper calibration)
Precision High (<1% RSD achievable)[17]High (<1% RSD achievable)High (<2% RSD typical)
Structural Info Excellent; definitive structureLimited (retention time, UV spectrum)Good (fragmentation pattern)
Sample Prep Simple (weigh, dissolve)More complex (filtration, mobile phase prep)Can require derivatization for polar compounds
Destructive? NoYesYes
Speed/Throughput Moderate (long D1)HighHigh
Ideal For Purity of pure substances, reference standard certificationRoutine QC, impurity profiling, potency assays[18]Volatile/semi-volatile compounds, screening[19][20]
Limitations Lower sensitivity, complex mixtures are challengingCo-elution issues, requires chromophoreThermally labile compounds may degrade[21]

Conclusion: The Authoritative Role of qNMR

For the definitive purity assessment of substances like 5-methoxy Methylone, quantitative NMR stands as an unparalleled technique. Its strength lies in its fundamental principle, which allows for direct, accurate quantification against a primary standard without the need for an analyte-specific calibrant.[9] While chromatographic methods like HPLC and GC-MS are indispensable for screening, impurity profiling, and routine quality control, qNMR provides the ultimate benchmark for purity.[3][22] By following a validated protocol with careful selection of the internal standard and acquisition parameters, researchers can generate highly reliable and defensible purity data, ensuring the integrity and reproducibility of their scientific work.

References

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  • qNMR Exchange. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • Ovid. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Ovid. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

  • De Campos, E. G., et al. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science, 4(1), e1439. [Link]

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  • Dehaven, C. D., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10. [Link]

  • Hasegawa, K., et al. (2013). Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source. Semantic Scholar. [Link]

  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. [Link]

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  • ResearchGate. (2015). Detection and quantification of New Psychoactive Substances (NPS) within the evolved “legal high” product, NRG-2, using High Performance Liquid Chromatography-Amperometric Detection (HPLC-AD). ResearchGate. [Link]

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  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 738. [Link]

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Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 5-methoxy Methylone (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling of 5-methoxy Methylone (hydrochloride), a research chemical of the substituted cathinone class. Given that the toxicological properties of this compound have not been fully elucidated[1], a highly cautious approach grounded in established laboratory safety principles is imperative. This guide is designed for researchers, scientists, and drug development professionals to establish a robust framework for personal protection.

The core principle of this guide is the hierarchy of controls, a foundational concept in occupational safety. Personal Protective Equipment (PPE) serves as the final and critical barrier between the researcher and potential hazards and should be used in conjunction with engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures).[2][3]

Hazard Assessment: The Precautionary Principle

5-methoxy Methylone (hydrochloride) is the beta-ketone analog of 5-Methoxy-MDMA.[1] While specific toxicity data is unavailable, its classification as a synthetic cathinone suggests potential psychoactive and stimulant properties.[4][5][6] Synthetic cathinones as a class can elicit a range of adverse effects, and compounds are often sold as "research chemicals" without comprehensive safety testing.[4][7]

Therefore, until proven otherwise, 5-methoxy Methylone (hydrochloride) should be treated as a potent, hazardous substance with the following potential routes of exposure:

  • Inhalation: The hydrochloride salt is likely a crystalline solid, posing a risk of aerosolization and inhalation, especially during weighing and transfer.

  • Dermal Contact: Absorption through the skin is a potential route of exposure.

  • Ingestion: Accidental ingestion via contaminated hands or surfaces is possible.

  • Ocular Exposure: Contact with the eyes could cause serious damage.

Every procedure must be planned to minimize these exposure risks. A laboratory-specific Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA), must be developed and followed.[8][9]

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for any work in a laboratory where hazardous chemicals are present includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[10] For handling 5-methoxy Methylone (hydrochloride), these minimums must be augmented based on a task-specific risk assessment.

Eye and Face Protection

Protecting the eyes and face from splashes, vapors, and solid particles is critical.

  • Safety Glasses: Must be ANSI Z87.1-compliant and equipped with side shields. These are the absolute minimum for being present in the laboratory.[10]

  • Chemical Splash Goggles: Required when there is a risk of liquid splashes, such as when preparing solutions or performing extractions.[10][11]

  • Face Shield: A full-face shield must be worn in addition to safety glasses or goggles when handling larger volumes (>50 mL) of solutions or when there is a significant splash hazard.[10][11]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred for quick removal) is mandatory.

  • Chemical-Resistant Apron: For procedures involving larger quantities of solvents or a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Gloves: Hand protection is non-negotiable. Given the unknown dermal toxicity, double-gloving may be prudent for certain operations.

    • Material: Nitrile gloves are a common and appropriate choice for incidental contact with many chemicals.[11] Always inspect gloves for tears or pinholes before use.

    • Changing: Gloves must be removed and disposed of immediately upon any sign of contamination. Hands should be washed thoroughly after glove removal.[12] Never wear gloves outside of the designated work area.

Respiratory Protection

Due to the significant risk posed by inhalation of fine powders, respiratory protection is essential for certain tasks. All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which includes requirements for medical evaluation, fit testing, and training.[13]

  • Weighing and Handling Solids: When handling the powdered form of 5-methoxy Methylone (hydrochloride) outside of a containment device like a ventilated balance enclosure, a NIOSH-approved respirator is required. An N95 respirator may be sufficient for nuisance dust, but for higher-risk operations, a half-mask or full-face respirator with P100 (HEPA) cartridges is recommended.[11]

  • Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls.[8] All weighing and handling of the solid compound should ideally be performed within a certified chemical fume hood or a powder containment hood to minimize aerosol generation.

Operational Plan: PPE for Specific Tasks

The selection of PPE is directly tied to the specific procedure being performed. The following table provides guidance for common laboratory operations.

Laboratory Task Minimum Required PPE Rationale & Key Considerations
Storage & Inventory Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental contact during handling of sealed containers.
Weighing Solid Compound Lab Coat, Chemical Goggles, Face Shield, Double Nitrile Gloves, NIOSH-approved Respirator (N95 minimum, P100 recommended)High risk of aerosolization and inhalation of fine powder. All manipulations should be done in a chemical fume hood or powder containment hood.
Preparing Stock Solutions Lab Coat, Chemical Goggles, Face Shield (if >50 mL), Double Nitrile GlovesRisk of splashes and spills of both solvent and dissolved compound. Work should be performed in a chemical fume hood.
Performing Reactions/Assays Lab Coat, Safety Glasses or Goggles (task-dependent), Nitrile GlovesAssumes the compound is in a contained system (e.g., reaction vessel, microplate). Assess splash potential to determine if goggles are needed.
Spill Cleanup Chemical-Resistant Apron, Chemical Goggles, Face Shield, Heavy-Duty Nitrile or Neoprene Gloves, Respirator (as needed)The level of PPE depends on the size and nature of the spill. Refer to the laboratory's specific spill response plan.
Waste Disposal Lab Coat, Chemical Goggles, Nitrile GlovesProtects against splashes and contact with contaminated waste materials.

Procedural Workflow for PPE Selection

The decision-making process for selecting appropriate PPE can be visualized as a workflow that begins with a thorough hazard assessment for the specific task at hand.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Start Start: Assess Task & Substance Form Substance Form? Start->Form Scale Scale of Operation? Start->Scale Aerosol Aerosolization Potential? Start->Aerosol Form_Solid Solid Form->Form_Solid Form_Liquid Liquid/Solution Form->Form_Liquid Scale_Low <50 mL / <1g Scale->Scale_Low Scale_High >50 mL / >1g Scale->Scale_High Aerosol_Yes Yes (Weighing, etc.) Aerosol->Aerosol_Yes Aerosol_No No (Contained) Aerosol->Aerosol_No Eye Eye/Face Protection - Safety Glasses (Min) - Goggles for Splash - Face Shield for High Vol. Body Body Protection - Lab Coat - Apron for Splash Risk Hand Hand Protection - Nitrile Gloves - Double Glove for High Risk Resp Respiratory Protection - N95/P100 Respirator Form_Solid->Eye Goggles Form_Solid->Hand Double Gloves Form_Solid->Resp Form_Liquid->Eye Goggles Scale_Low->Body Lab Coat Scale_High->Eye Add Face Shield Scale_High->Body Add Apron Scale_High->Hand Double Gloves Aerosol_Yes->Resp

Caption: PPE Selection Workflow for 5-methoxy Methylone (hydrochloride).

Disposal Plan for Contaminated PPE

All disposable PPE used when handling 5-methoxy Methylone (hydrochloride) must be considered hazardous waste.

  • Gloves, Wipes, and Bench Paper: These items should be collected in a designated, sealed, and clearly labeled hazardous waste bag immediately after use.

  • Lab Coats: If a disposable lab coat is grossly contaminated, it should be disposed of as hazardous waste. Non-disposable lab coats must be professionally laundered by a service equipped to handle contaminated laboratory clothing; they should never be taken home.

  • Waste Containers: All waste containers must be kept closed unless adding waste and stored in a designated satellite accumulation area.

  • Regulatory Compliance: Follow all institutional, local, and federal regulations for the disposal of chemical waste.[9]

By adhering to these stringent PPE protocols, researchers can create a safer laboratory environment and minimize the risk of exposure to compounds with unknown toxicological profiles like 5-methoxy Methylone (hydrochloride).

References

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Retrosynthesis Analysis

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5-methoxy Methylone (hydrochloride)
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5-methoxy Methylone (hydrochloride)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.